6-Iodo-3-methyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650578 | |
| Record name | 6-Iodo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-53-9 | |
| Record name | 6-Iodo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 6-Iodo-3-methyl-1H-indazole in Modern Drug Discovery
CAS Number: 1082041-53-9[1][2]
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly within oncology, the indazole nucleus has emerged as a "privileged scaffold." This bicyclic aromatic heterocycle, a bioisostere of indole, is a cornerstone in the design of numerous therapeutic agents due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases.[3] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Indazole derivatives have been successfully developed into potent and selective kinase inhibitors, including several FDA-approved drugs such as Pazopanib and Axitinib.[4][5]
This technical guide focuses on a key, highly functionalized intermediate: 6-Iodo-3-methyl-1H-indazole. The strategic placement of the iodo and methyl groups on the indazole core provides medicinal chemists with a versatile platform for molecular elaboration. The iodine atom at the 6-position serves as a crucial handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can influence the molecule's binding affinity and metabolic stability. This guide will provide an in-depth analysis of the synthesis, properties, and strategic applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1082041-53-9 | [1][2] |
| Molecular Formula | C₈H₇IN₂ | [2] |
| Molecular Weight | 258.06 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | [1] |
| SMILES | CC1=NNC2=C1C=CC(I)=C2 | [1] |
| InChI | 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | [1] |
Safety Information:
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Plausible and Validated Approach
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust synthetic strategy can be devised based on established methods for the regioselective iodination of indazole derivatives. The most logical and field-proven approach involves the direct iodination of the commercially available precursor, 3-methyl-1H-indazole.
The C6 position of the indazole ring is susceptible to electrophilic aromatic substitution. The challenge lies in achieving regioselectivity, as other positions on the benzene ring can also be iodinated. However, by carefully controlling the reaction conditions, the desired 6-iodo isomer can be obtained as the major product.
Experimental Protocol: Regioselective Iodination of 3-methyl-1H-indazole
This protocol is based on general and widely accepted methods for the iodination of indazoles and may require optimization for specific laboratory conditions.[6][7]
Materials:
-
3-methyl-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 3-methyl-1H-indazole (1.0 equivalent) in acetonitrile (10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 equivalents) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may contain a mixture of regioisomers, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild and selective nature compared to harsher reagents like iodine monochloride, which can lead to over-iodination and a less predictable mixture of products.[7]
-
Acetonitrile/DMF: These polar aprotic solvents are excellent for dissolving the starting materials and facilitating the reaction.
-
Aqueous Work-up: The use of sodium thiosulfate is crucial for quenching the reaction and removing excess iodine, while sodium bicarbonate neutralizes any acidic byproducts.
-
Column Chromatography: This is an essential step to separate the desired 6-iodo isomer from other potential regioisomers (e.g., 4-iodo, 5-iodo, and 7-iodo).[7]
Caption: Synthetic pathway for this compound.
Strategic Applications in Kinase Inhibitor Synthesis
The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The C-I bond is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to introduce diverse functionalities at the 6-position of the indazole core. This late-stage functionalization is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of chemical libraries to explore structure-activity relationships (SAR).
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, providing a linear linker to other molecular fragments.
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.[8]
Caption: Cross-coupling reactions utilizing this compound.
Case Study: The Synthesis of Axitinib Analogues
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib involves the use of 6-iodo-1H-indazole as a key intermediate.[9] this compound can be employed in a similar fashion to generate novel Axitinib analogues with potentially improved properties. The 3-methyl group can provide an additional point of interaction within the kinase active site or alter the molecule's overall conformation.
Table 2: Comparison of Indazole-Based Kinase Inhibitors
| Compound | Target(s) | IC₅₀ | Therapeutic Area |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | VEGFR-2: 30 nM | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFRs 1, 2, 3 | VEGFR-2: 0.2 nM | Renal Cell Carcinoma |
| Hypothetical Analogue from this compound | VEGFRs, others | To be determined | Oncology (exploratory) |
Conclusion: A Versatile Building Block for Future Therapies
This compound represents a strategically important and highly versatile intermediate for the synthesis of novel kinase inhibitors. Its well-defined structure, with orthogonal handles for chemical modification, allows for the systematic exploration of chemical space in the quest for more potent, selective, and safer therapeutics. The synthetic protocols and strategic applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this valuable building block in their own discovery programs. The continued exploration of derivatives from this compound holds significant promise for the development of the next generation of targeted therapies.
References
- 1. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 9. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
"6-Iodo-3-methyl-1H-indazole" physical properties
An In-Depth Technical Guide to the Physical Properties of 6-Iodo-3-methyl-1H-indazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1082041-53-9) is a substituted indazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other potential therapeutic agents.[2] The indazole scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][3] The strategic placement of an iodine atom at the C6 position and a methyl group at the C3 position provides distinct handles for chemical modification, making a thorough understanding of its physical properties essential for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the known and inferred physical properties of this compound. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature and databases, this document synthesizes information from closely related analogues and established analytical principles to offer a predictive profile. It further details the standard experimental methodologies required for the precise determination of these properties, ensuring a self-validating approach to its characterization.
Core Molecular and Physical Identifiers
A precise understanding of a compound begins with its fundamental identifiers and basic physical state. These data points are foundational for all subsequent experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| CAS Number | 1082041-53-9 | [4][5][6][7] |
| Molecular Formula | C₈H₇IN₂ | [6] |
| Molecular Weight | 258.06 g/mol | [3][8] |
| Physical Form | Solid | [4][7] |
| InChI | 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | [4][7] |
| InChI Key | WZFXTMDHAKOGFQ-UHFFFAOYSA-N | [4][7] |
| SMILES String | CC1=NNC2=C1C=CC(I)=C2 | [4][7] |
Thermal and Solubility Properties (Inferred)
While specific experimental values for the melting point, boiling point, and solubility of this compound are not widely published, we can infer these properties based on its structure and data from analogous compounds.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For the related compound, 6-Iodo-1H-indazole (CAS 261953-36-0), the melting point is reported to be in the range of 207-211 °C.[9] The introduction of a methyl group at the C3 position, as in our compound of interest, can influence crystal lattice packing and intermolecular forces. This may lead to a slight alteration in the melting point compared to the non-methylated parent compound. It is expected to be a solid with a relatively high melting point, characteristic of rigid aromatic structures.
Boiling Point
A predicted boiling point for 6-Iodo-1H-indazole is 358.2±15.0 °C.[9] However, like many complex organic molecules, this compound is likely to decompose at or before its boiling point under atmospheric pressure. Therefore, techniques like vacuum distillation would be necessary for purification if required, though this is uncommon for solids of this nature.
Solubility Profile
The solubility of this compound is dictated by its bicyclic aromatic structure and the nature of its substituents.
-
Polar Aprotic Solvents : High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3][10] These solvents are effective at solvating the indazole core and overcoming the crystal lattice energy.[10]
-
Alcohols : Slight to moderate solubility is expected in alcohols like methanol and ethanol.[9]
-
Chlorinated Solvents : Solubility is also likely in chlorinated solvents such as dichloromethane and chloroform.[3]
-
Aqueous Solubility : Poor solubility is expected in water due to the predominantly nonpolar aromatic structure.
Causality Behind Solubility: The rigid heterocyclic structure and potential for intermolecular hydrogen bonding (N-H) can lead to high crystal lattice energy.[10] Effective dissolution requires solvents that can disrupt these intermolecular forces. Polar aprotic solvents are particularly adept at this, making them the primary choice for preparing solutions for NMR analysis or biological screening.
Spectroscopic Characterization Workflow
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. The following section outlines the standard protocols for acquiring and interpreting these crucial data.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise substitution pattern on the indazole ring.[11]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11][12] The use of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[12]
-
Internal Standard: Use the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11] Proton-decoupled ¹³C spectra are standard. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.[11]
Anticipated Spectral Features:
-
¹H NMR:
-
N-H Proton: A broad singlet in the downfield region (typically >10 ppm), which is characteristic of the indazole N-H proton.
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm). The substitution pattern (iodine at C6) will dictate the coupling patterns. One would expect to see a singlet (H7), a doublet (H5), and another doublet (H4), with coupling constants typical for ortho- and meta-relationships on a benzene ring.
-
Methyl Protons: A singlet at approximately 2.5 ppm, corresponding to the three protons of the C3-methyl group.
-
-
¹³C NMR:
-
Eight distinct carbon signals are expected.
-
The signal for the C3 carbon will be influenced by the attached methyl group.
-
The C6 carbon, bonded to the heavy iodine atom, will exhibit a characteristic chemical shift.
-
The methyl carbon will appear as a singlet in the upfield region (approx. 15-25 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.[11]
Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[11]
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[11]
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[11]
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass for C₈H₇IN₂. The presence of iodine will result in a characteristic isotopic pattern.
Expected Result: The experimental exact mass should be within a narrow tolerance (e.g., <5 ppm) of the calculated mass of 257.9654 for the [M+H]⁺ ion, confirming the elemental formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[15]
-
Data Acquisition: The IR spectrum is typically scanned over the range of 4000-400 cm⁻¹.[14]
Anticipated Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the indazole ring.[15]
-
C-H Aromatic Stretch: Absorptions typically appear just above 3000 cm⁻¹.[15]
-
C-H Aliphatic Stretch: Absorptions from the methyl group will appear just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).[15]
-
C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.
-
C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is based on available safety data for this specific compound.
Hazard Identification:
-
Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4][7]
Storage and Stability:
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container. Iodo-substituted aromatic compounds can be sensitive to light and may decompose over time; therefore, storage in a dark place or an amber vial is recommended.
Conclusion
While comprehensive experimental data for this compound remains scarce in the public domain, this guide establishes a robust framework for its characterization based on fundamental chemical principles and comparative data from related analogues. Its core identifiers are well-established, and its thermal and solubility properties can be reasonably inferred to guide experimental design.
The provided protocols for NMR, MS, and FT-IR spectroscopy represent the standard, self-validating system required for the definitive structural elucidation and purity assessment of this compound. For researchers and drug development professionals, this technical guide serves not only as a repository of available information but also as a practical manual for the empirical investigation of this compound, a promising scaffold in the landscape of modern medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. This compound, CasNo.1082041-53-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to 6-Iodo-3-methyl-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 6-Iodo-3-methyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its strategic application in the development of kinase inhibitors and other biologically active molecules. While specific experimental data for this particular isomer is not extensively available in public literature, this document leverages data from closely related and well-characterized indazole derivatives to provide a comprehensive and predictive overview for research and development purposes.
Introduction: The Indazole Core in Medicinal Chemistry
The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows it to mimic the purine core of ATP and interact with the hinge region of protein kinases. This has led to the development of several successful kinase inhibitor drugs for the treatment of cancer and other diseases. The strategic functionalization of the indazole ring is a key approach in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
This compound is a trifunctional scaffold offering multiple avenues for chemical modification. The iodine atom at the 6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to target proteins. The N-H of the pyrazole ring can be involved in hydrogen bonding interactions within a protein's active site or can be a site for further substitution.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | Calculated |
| Molecular Weight | 258.06 g/mol | Calculated |
| CAS Number | 1082041-53-9 | [2][3] |
| Appearance | Expected to be a solid at room temperature. | |
| SMILES | CC1=NNC2=C1C=CC(I)=C2 | |
| InChI | 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) |
Structural Representation
Caption: Chemical structure of this compound.
Synthesis of this compound
Proposed Synthetic Pathway: Iodination of 3-methyl-1H-indazole
The direct iodination of 3-methyl-1H-indazole is expected to yield a mixture of regioisomers, including the desired this compound. The reaction conditions can be optimized to favor the formation of the 6-iodo isomer.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous procedures for the iodination of indazoles and should be optimized for the specific substrate.[6]
Materials:
-
3-methyl-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methyl-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of iodine (1.5 equiv.) in DMF to the reaction mixture.
-
Continue stirring at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
A precipitate is expected to form. Collect the solid by vacuum filtration.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired 6-iodo isomer from other regioisomers.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques as outlined in the following section.
Spectroscopic Characterization (Predictive Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5 (s, 1H, NH): The acidic proton on the indazole nitrogen.
-
δ ~7.8 (d, J ≈ 1.0 Hz, 1H, H-7): Aromatic proton adjacent to the iodine, showing a small coupling to H-5.
-
δ ~7.5 (d, J ≈ 8.5 Hz, 1H, H-4): Aromatic proton ortho to the pyrazole ring fusion.
-
δ ~7.2 (dd, J ≈ 8.5, 1.5 Hz, 1H, H-5): Aromatic proton coupled to both H-4 and H-7.
-
δ ~2.5 (s, 3H, CH₃): The methyl protons at the 3-position.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~142.0 (C-7a): Quaternary carbon at the ring junction.
-
δ ~140.0 (C-3): Carbon bearing the methyl group.
-
δ ~129.0 (C-5): Aromatic CH.
-
δ ~125.0 (C-4): Aromatic CH.
-
δ ~122.0 (C-7): Aromatic CH.
-
δ ~92.0 (C-6): Carbon bearing the iodine atom.
-
δ ~12.0 (CH₃): Methyl carbon.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₈H₇IN₂ [M+H]⁺: 258.9727; Found: Expected to be within 5 ppm of the calculated value. The isotopic pattern of iodine (¹²⁷I) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
-
ν (cm⁻¹):
-
3100-3000 (br): N-H stretching of the indazole ring.
-
3050-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching of the methyl group.
-
1620-1580: C=C stretching of the aromatic ring.
-
1500-1450: C=N stretching of the pyrazole ring.
-
~550: C-I stretching.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions.[10][11][12] The iodine atom at the 6-position provides a reactive site for the introduction of a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Application of this compound in cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 6-position of the indazole and various aryl or heteroaryl boronic acids or esters.[1] This reaction is instrumental in synthesizing biaryl structures commonly found in kinase inhibitors.
General Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a degassed solvent (e.g., dioxane, DMF, or toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous work-up and purify the product by column chromatography.
The Sonogashira coupling enables the introduction of alkynyl groups at the 6-position, providing access to a different chemical space for SAR studies.[11]
General Protocol:
-
To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed.
-
Perform an aqueous work-up and purify the product by column chromatography.
The Heck reaction allows for the formation of a carbon-carbon bond between the 6-position of the indazole and an alkene, leading to the synthesis of 6-alkenyl-3-methyl-1H-indazoles.[11]
General Protocol:
-
Combine this compound (1.0 equiv.), an alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine or K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours.
-
After cooling, perform a standard work-up and purify the product by column chromatography.
Role in the Synthesis of Kinase Inhibitors: A Predictive Outlook
While there are no specific examples in the literature of this compound being used in the synthesis of approved drugs, its structural motifs are present in many kinase inhibitors. For instance, the drug Axitinib, a potent VEGFR inhibitor, is synthesized from 6-iodo-1H-indazole.[13] Pazopanib, another VEGFR inhibitor, is synthesized from 3-methyl-6-nitro-1H-indazole.[14] This underscores the importance of the substituted indazole core in targeting protein kinases. This compound serves as a valuable building block to generate novel analogues of such drugs, potentially with improved properties.
Caption: Potential mechanism of action for kinase inhibitors derived from this compound.
Conclusion
This compound is a strategically important heterocyclic building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse molecular libraries, particularly for the development of novel kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a robust, predictive framework based on well-established chemical principles and data from closely related analogues. The proposed synthetic routes and applications in palladium-catalyzed cross-coupling reactions offer a clear path for researchers to utilize this valuable scaffold in their quest for new therapeutic agents.
References
- 1. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 14. rroij.com [rroij.com]
An In-Depth Technical Guide to 6-Iodo-3-methyl-1H-indazole: A Versatile Building Block for Advanced Drug Discovery
Introduction
In the landscape of medicinal chemistry, the indazole nucleus is recognized as a privileged scaffold, a structural motif that frequently appears in compounds exhibiting a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable derivative: 6-Iodo-3-methyl-1H-indazole .
The strategic placement of a methyl group at the C3 position and an iodine atom at the C6 position transforms the basic indazole core into a highly versatile and functionalized building block. The iodine atom serves as a synthetically crucial handle for introducing further molecular complexity through modern cross-coupling reactions, while the methyl group can influence steric interactions and metabolic stability.[3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established scientific principles.
Part 1: Core Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure, confirmed by its SMILES string CC1=NNC2=C1C=CC(I)=C2, consists of a fused pyrazole and benzene ring system with key substituents that dictate its reactivity and physical nature.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IN₂ | [5][6] |
| Molecular Weight | 258.06 g/mol | [5][6] |
| CAS Number | 1082041-53-9 | [4][5] |
| Physical Form | Solid | [4] |
| InChI Key | WZFXTMDHAKOGFQ-UHFFFAOYSA-N | [4] |
Part 2: Synthesis and Strategic Derivatization
The true value of this compound lies in its utility as a synthetic intermediate. Its preparation and subsequent modification are key to building libraries of novel compounds for screening.
Proposed Synthetic Workflow
While multiple synthetic routes to substituted indazoles exist, a common strategy involves the iodination of a pre-formed indazole core. The process leverages the reactivity of the indazole ring, which can be modulated by the choice of reagents and reaction conditions.
Caption: A conceptual workflow for the synthesis of this compound.
Protocol: Iodination of an Indazole Core (General Procedure)
This protocol is based on established methods for the iodination of indazole scaffolds and serves as a self-validating system where reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC).[7]
-
Reaction Setup: To a solution of the starting indazole (e.g., 6-bromo-1H-indazole, 1.0 equiv.) in a suitable solvent such as Dimethylformamide (DMF), add a base (e.g., Potassium Hydroxide, 2.0 equiv.).[7]
-
Iodination: Add a solution of Iodine (I₂, 1.5 equiv.) in DMF dropwise to the mixture at room temperature.[7]
-
Monitoring: Stir the reaction for several hours, monitoring the consumption of the starting material by TLC.
-
Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the solution. A precipitate should form.[7]
-
Isolation: Filter the solid, wash with water, and dry under vacuum to yield the iodinated indazole intermediate.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
Strategic Derivatization via Cross-Coupling
The C-I bond at the 6-position is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. This is a cornerstone of modern medicinal chemistry for generating molecular diversity.[3]
Caption: Versatility of the C6-Iodo group in palladium-catalyzed cross-coupling reactions.
Part 3: Comprehensive Analytical Characterization
Rigorous structural confirmation is non-negotiable in drug development. A combination of spectroscopic techniques is required to unambiguously verify the identity and purity of this compound.
Analytical Workflow
A logical and systematic workflow ensures that all structural aspects of the molecule are confirmed.
Caption: Systematic workflow for the spectroscopic analysis of the title compound.
Protocol: NMR Sample Preparation and Analysis
This general protocol is designed to acquire high-quality NMR data for structural elucidation.[8][9]
-
Sample Preparation: Accurately weigh 5-10 mg of solid this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[9] The use of DMSO-d₆ is often advantageous for observing the exchangeable N-H proton of the indazole ring.[8]
-
¹H NMR Acquisition: On a calibrated spectrometer, acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient relaxation delay (1-2 seconds) and an appropriate number of scans (8-64) to achieve a good signal-to-noise ratio.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.[8]
-
DEPT Analysis: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons, which is crucial for assigning the methyl group and aromatic CH carbons.
-
Data Processing: Process the raw data (FID) using a Fourier transform. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[10]
Expected Spectroscopic Signatures
| Technique | Expected Observation | Rationale |
| ¹H NMR | - Singlet at ~2.5 ppm (3H)- Aromatic signals (3H) between 7-8 ppm- Broad singlet >10 ppm (1H) | - The methyl group (CH₃) at C3.- Protons on the benzene ring (H4, H5, H7).- The exchangeable N-H proton of the indazole ring. |
| ¹³C NMR | - Signal at ~10-15 ppm- Aromatic signals ~110-150 ppm- Signal for C-I at ~90-100 ppm | - The methyl carbon.- Carbons of the bicyclic aromatic system.- The heavy iodine atom causes a characteristic upfield shift of the carbon to which it is attached. |
| Mass Spec. | Molecular Ion Peak [M]⁺ at m/z ≈ 258 | Corresponds to the nominal mass of the molecule C₈H₇IN₂.[5][6] High-resolution mass spectrometry would confirm the exact mass. |
| FT-IR | - Broad band at ~3300-3400 cm⁻¹- Bands at ~2900-3100 cm⁻¹ | - Characteristic N-H stretch of the indazole ring.- Aliphatic (methyl) and aromatic C-H stretches.[10] |
Part 4: Safety and Handling
Proper handling of any chemical intermediate is paramount for laboratory safety. This compound is classified as harmful if swallowed.[4]
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Precautionary | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| Storage Class | 11 - Combustible Solids | [4] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert atmosphere and protecting from light is recommended.[11]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by the privileged indazole scaffold, a reactive iodine handle, and a modulating methyl group, provides a robust platform for the synthesis of diverse and complex molecules. By understanding its physicochemical properties, mastering its synthetic manipulation, and applying rigorous analytical characterization, researchers can fully leverage its potential to build the next generation of therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 6-Iodo-3-methyl-1H-indazole: Strategies and Mechanistic Insights for Drug Discovery Intermediates
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways to 6-Iodo-3-methyl-1H-indazole, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of therapeutic agents, particularly kinase inhibitors, this document moves beyond simple procedural listings to offer a causal explanation for strategic synthetic choices. We dissect the inherent challenges of direct iodination, which often results in non-selective isomeric mixtures, and instead focus on two robust and regioselective methodologies: the classic Sandmeyer reaction and a copper-catalyzed halogen exchange. Detailed, step-by-step protocols for each pathway are provided, alongside a comparative analysis to guide researchers in selecting the optimal route based on factors such as starting material availability, scalability, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven understanding of synthesizing this valuable indazole intermediate.
Introduction: The Strategic Importance of this compound
The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its unique bicyclic aromatic system, a bioisostere of indole, is adept at forming critical interactions with a wide range of biological targets.[1] Consequently, indazole derivatives have found extensive application as anti-cancer, anti-inflammatory, and anti-HIV agents.[2][3]
The specific compound, this compound, is of particular strategic value. The iodine atom at the C6 position is not merely a substituent; it is a versatile synthetic "handle." This halogen provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the late-stage functionalization of the indazole core, enabling the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) in drug discovery programs, especially those targeting oncogenic kinases.[4][5]
Analysis of Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is a challenge in regioselectivity. A naive approach might suggest direct electrophilic iodination of the readily available 3-methyl-1H-indazole. However, this route is fraught with difficulties that necessitate more sophisticated strategies.
The Challenge of Direct Iodination
Direct electrophilic substitution on the 3-methyl-1H-indazole ring does not selectively yield the desired 6-iodo isomer. While the C3 position, typically the most nucleophilic site on the indazole ring, is blocked by a methyl group, iodination is directed to the benzo-fused ring.[6][7] This results in a mixture of regioisomers, including the 4-iodo, 5-iodo, 6-iodo, and 7-iodo products.[6][8] The separation of these isomers is often challenging and inefficient, leading to low yields of the target compound and rendering this pathway unsuitable for scalable and precise synthesis.
Pathway A: The Sandmeyer Reaction - A Regiocontrolled Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[9][10] This multi-step pathway offers excellent regiochemical control, making it a highly reliable method for preparing this compound. The synthesis begins with a precursor that already has a functional group at the C6 position, which is then converted to the desired iodide.
The typical workflow involves the reduction of a 6-nitro intermediate to a 6-amino group, followed by diazotization and subsequent displacement by iodide.
Pathway B: Copper-Catalyzed Halogen Exchange
An alternative regioselective strategy involves a copper-catalyzed halogen exchange reaction, starting from 6-bromo-3-methyl-1H-indazole. This approach, analogous to an Ullmann condensation, leverages the differential reactivity of aryl halides. The C-Br bond can be activated by a copper(I) catalyst, facilitating its substitution with iodide from a salt like potassium iodide.[11] This method can be advantageous if the bromo-precursor is more readily accessible or cost-effective than the corresponding amino-precursor required for the Sandmeyer route.
Detailed Experimental Protocols
The following protocols are provided as robust starting points and may require optimization based on specific laboratory conditions and substrate batches.
Protocol for Pathway A (Sandmeyer Route)
This protocol is a composite of standard procedures for the required transformations.
Step 1: Reduction of 3-Methyl-6-nitro-1H-indazole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-nitro-1H-indazole (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (0.5 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (usually 2-4 hours), cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-amino-3-methyl-1H-indazole, which can often be used in the next step without further purification.
Step 2: Diazotization and Iodination
-
Suspend 6-amino-3-methyl-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., 2 M H₂SO₄) in a flask and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) (1.5-2.0 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[12]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol for Pathway B (Halogen Exchange Route)
This protocol is adapted from a patented procedure for a similar substrate.[11]
-
To a reaction vessel, add 6-bromo-3-methyl-1H-indazole (1.0 eq), potassium iodide (2.0 eq), and a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq).
-
Add a suitable ligand, such as N,N'-dimethylethylenediamine (0.2 eq), which stabilizes the copper catalyst and enhances reactivity.
-
Add a high-boiling point polar aprotic solvent, such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 10-20% aqueous ammonia to remove residual copper catalyst, followed by water and brine washes.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., acetonitrile) to yield pure this compound.[11]
Comparative Analysis and Process Optimization
The choice between Pathway A and Pathway B depends on several factors, summarized below.
| Parameter | Pathway A: Sandmeyer Reaction | Pathway B: Halogen Exchange |
| Starting Material | 3-Methyl-6-nitro-1H-indazole | 6-Bromo-3-methyl-1H-indazole |
| Number of Steps | 2 (from the amino precursor) | 1 |
| Key Reagents | NaNO₂, KI, Strong Acid | KI, Cu(I) salt, Ligand |
| Toxicity/Hazards | Diazonium salts are potentially explosive if isolated and must be handled with care at low temperatures. | Requires high temperatures and potentially toxic ligands/solvents (e.g., DMF). |
| Scalability | Well-established for large-scale industrial synthesis. Diazotization requires excellent temperature control. | Good scalability, but catalyst cost and removal can be a consideration. Long reaction times may be a drawback. |
| Typical Yields | Generally good to excellent (60-85%). | Moderate to good (70-85% reported for similar systems).[11] |
Optimization Insights:
-
For the Sandmeyer Reaction: Precise temperature control during diazotization is critical. Temperatures above 5-10 °C can lead to premature decomposition of the diazonium salt, significantly reducing yield.
-
For Halogen Exchange: The choice of ligand is crucial for catalyst stability and turnover. Screening different ligands (e.g., phenanthroline derivatives, diamines) may improve reaction times and yields. The purity of the copper catalyst is also paramount.
Characterization and Quality Control
Unambiguous structural confirmation of the final product is essential. The following data are predicted based on analyses of closely related iodo-indazole isomers.[13][14][15]
| Technique | Expected Observations for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | NH (~13.0 ppm, br s, 1H): Broad singlet for the N-H proton. Aromatic Protons (7.0-8.0 ppm): Two doublets and one singlet/doublet corresponding to the protons at C4, C5, and C7. The specific coupling patterns will confirm the 6-iodo substitution. CH₃ (~2.5 ppm, s, 3H): A singlet for the methyl group at C3. |
| ¹³C NMR (100 MHz, DMSO-d₆) | C3 (~140-145 ppm): Carbon bearing the methyl group. C6 (~90-95 ppm): Carbon bearing the iodine atom, significantly shielded. Other Aromatic C (110-140 ppm): Signals for the remaining aromatic carbons. CH₃ (~12-15 ppm): Signal for the methyl carbon. |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺ = 259.98 |
| FT-IR (KBr, cm⁻¹) | N-H stretch: ~3200-3400 (broad) C-H aromatic: ~3100 C-H aliphatic: ~2950 C=N, C=C stretches: ~1500-1620 |
Conclusion
While direct iodination of 3-methyl-1H-indazole is an inefficient and non-selective method, two reliable and regiocontrolled pathways are available for the synthesis of this compound. The Sandmeyer reaction, proceeding via a 6-amino precursor, offers a classic, scalable, and high-yielding route. Alternatively, a copper-catalyzed halogen exchange from a 6-bromo precursor provides a viable, albeit potentially slower, option. The selection of the optimal pathway will depend on project-specific considerations including starting material accessibility, scale, and available equipment. The successful synthesis of this versatile intermediate opens the door to extensive molecular exploration, empowering medicinal chemists to develop the next generation of targeted therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Characterization of 6-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic profile of 6-iodo-3-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation. While direct, published experimental spectra for this specific molecule are not widely available, this guide synthesizes predictive data based on established spectroscopic principles and comparative analysis of closely related analogues.
The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of the iodo and methyl groups on the indazole core significantly influences its physicochemical properties and potential as a synthetic intermediate, particularly in cross-coupling reactions where the iodine atom serves as a versatile handle. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of substituents on the indazole ring system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~12.0 - 13.0 | br s | - |
| H-7 | ~7.8 | d | ~0.8 |
| H-5 | ~7.5 | dd | ~8.5, 1.5 |
| H-4 | ~7.2 | d | ~8.5 |
| CH₃ | ~2.5 | s | - |
Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~142 |
| C-3a | ~140 |
| C-7a | ~122 |
| C-4 | ~129 |
| C-5 | ~125 |
| C-7 | ~112 |
| C-6 | ~90 |
| CH₃ | ~12 |
Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Broad |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C-H Aliphatic Stretch | 2850 - 3000 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-I Stretch | 500 - 600 | Weak-Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| Exact Mass | 257.9654 g/mol |
| Expected [M]⁺ Peak (m/z) | 258 |
| Expected [M+H]⁺ Peak (m/z) | 259 |
Causality Behind Spectral Predictions: An Expert's Perspective
The predicted spectroscopic data are not arbitrary but are grounded in the fundamental principles of how molecular structure influences spectral output. The electron-donating and withdrawing effects of the methyl and iodo substituents, respectively, along with their positions on the indazole ring, create a unique electronic environment that is directly observable in the NMR, IR, and MS spectra.
NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the aromatic ring are influenced by the iodine at the 6-position. The H-5 and H-7 protons will show characteristic splitting patterns due to coupling with their neighbors. The methyl group at the 3-position will appear as a singlet, as it has no adjacent protons. The N-H proton of the indazole ring is typically broad and appears at a high chemical shift due to hydrogen bonding. In the ¹³C NMR spectrum, the carbon atom attached to the iodine (C-6) is expected to be significantly shielded, resulting in a lower chemical shift.
IR Spectroscopy: The IR spectrum is expected to show a characteristic broad N-H stretching band, confirming the presence of the indazole amine. The aromatic C-H and C=C stretching bands will also be present. A key feature to look for, although potentially weak, is the C-I stretching vibration in the low-frequency region of the spectrum.
Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The molecular ion peak ([M]⁺) is expected at m/z 258, and in the case of soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 259 will be prominent. The presence of iodine will also result in a characteristic isotopic pattern.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended. These protocols are designed to be self-validating, with built-in checks for accuracy and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution; if necessary, gently warm the sample or use sonication.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Consider performing 2D NMR experiments, such as COSY, HSQC, and HMBC, for unambiguous assignment of all proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
The instrument software will automatically perform a background subtraction.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₈H₇IN₂.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound.
"6-Iodo-3-methyl-1H-indazole" solubility profile
An In-depth Technical Guide to the Solubility Profile of 6-Iodo-3-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the indazole scaffold as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors, a thorough understanding of this molecule's physicochemical properties is paramount for its progression from a laboratory curiosity to a viable preclinical candidate.[1] This document outlines the theoretical underpinnings of kinetic and thermodynamic solubility, provides detailed, field-tested experimental protocols for their determination, and discusses the interpretation and implications of the resulting data for researchers, medicinal chemists, and formulation scientists. The methodologies are designed to be robust and self-validating, incorporating High-Performance Liquid Chromatography (HPLC) for precise quantification.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a critical parameter that dictates a compound's fate.[2][3] Poor solubility can severely hamper drug absorption and bioavailability, lead to unreliable results in biological assays, and create significant hurdles for formulation development.[4][5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility assessment a mandatory early-stage activity.[3]
This compound belongs to the indazole class of compounds, which are foundational motifs in numerous approved drugs, including the kinase inhibitors pazopanib and niraparib.[1] The substituents on the core—an iodine atom at the 6-position and a methyl group at the 3-position—modulate its electronic and steric properties, which in turn influence its biological activity and physicochemical characteristics. The iodine atom, in particular, serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, making this molecule a versatile building block.[6] Therefore, establishing a definitive solubility profile is not merely an academic exercise; it is an essential step in unlocking the therapeutic potential of this compound and its derivatives.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1082041-53-9 | [7][8] |
| Molecular Formula | C₈H₇IN₂ | [7][9] |
| Molecular Weight | 258.06 g/mol | [9] |
| Appearance | Solid | [7] |
| InChI Key | WZFXTMDHAKOGFQ-UHFFFAOYSA-N | [7] |
| Predicted pKa | 12.96 ± 0.40 (for 6-Iodo-1H-indazole) | [10] |
| Predicted XLogP3 | 2.4 (for 6-Iodo-1H-indazole) | [11] |
Note: Predicted pKa and XLogP3 values are for the closely related analog 6-Iodo-1H-indazole and serve as a reasonable estimate for the subject compound.
Based on its structure—a largely nonpolar bicyclic aromatic system with a lipophilic iodine atom and a methyl group—this compound is anticipated to exhibit low aqueous solubility and greater solubility in organic solvents.[12]
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment
In the context of drug discovery, solubility is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic.[13][14] Understanding the difference is crucial for selecting the appropriate assay and correctly interpreting the data.
-
Kinetic Solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[15] This measurement is rapid and consumes minimal compound, making it ideal for high-throughput screening (HTS) in early discovery to flag potentially problematic molecules.[16] However, kinetic solubility values are often higher than thermodynamic values because the compound may not have had sufficient time to reach its most stable, crystalline state, instead forming an amorphous precipitate.[17]
-
Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid compound.[18] This measurement, typically performed using the "shake-flask" method over a longer period (e.g., 24 hours), is more time- and compound-intensive but provides the definitive solubility value essential for lead optimization, formulation development, and predicting in-vivo behavior.[14][19]
Caption: Conceptual difference between kinetic and thermodynamic solubility pathways.
Experimental Determination of Solubility
This section provides detailed protocols for determining the kinetic and thermodynamic solubility of this compound. The use of HPLC with UV detection is mandated for accurate quantification, as it can separate the analyte from potential impurities or degradants, a significant advantage over direct UV-spectroscopic methods.[20][21]
Mandatory Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Analytical balance
-
Vortex mixer and shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 96-well solubility filter plates)
-
HPLC system with UV-Vis detector (e.g., Diode Array Detector)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials, volumetric flasks, and pipettes
Protocol 1: Kinetic Solubility Determination
This protocol is designed for rapid assessment and is amenable to a 96-well plate format.
-
Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Causality: DMSO is the standard solvent for compound libraries in early discovery, and this protocol mimics how compounds are typically handled in HTS.[22]
-
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO.
-
Causality: Keeping the organic solvent concentration low (≤1%) is critical to minimize its co-solvent effects on the final solubility measurement.
-
-
Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.
-
Causality: A short incubation period is the defining characteristic of a kinetic assay, measuring solubility before the system reaches true thermodynamic equilibrium.[15]
-
-
Phase Separation: Separate the precipitated solid from the solution. This can be achieved by:
-
Centrifuging the plate at high speed (e.g., 3000 x g for 15 minutes).
-
Filtering the solution through a solubility filter plate.
-
-
Sample Analysis: Carefully transfer an aliquot of the clear supernatant to an HPLC vial. Dilute as necessary with the mobile phase initial conditions. Analyze the sample using the HPLC method described in section 4.4.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the true equilibrium solubility and is considered the gold standard.[19]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Causality: The presence of a solid phase in equilibrium with the solution is a thermodynamic requirement for a true solubility measurement.[21]
-
-
Solvent Addition: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker incubator at a constant temperature (e.g., 25°C) for 24 hours.
-
Causality: A 24-hour incubation period is generally sufficient for most drug-like molecules to reach equilibrium between the solid and dissolved states.[20]
-
-
Phase Separation: After incubation, allow the vial to stand to let the solid settle. Filter the supernatant through a 0.45 µm syringe filter to remove all particulate matter.
-
Self-Validation: It is crucial to visually confirm that solid material is still present in the vial before filtration to validate that the solution was indeed saturated.
-
-
Sample Analysis: Transfer the clear filtrate to an HPLC vial, diluting as necessary, and analyze via the HPLC method below.
Analytical Quantification by HPLC
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or the compound's λmax).
-
-
Calibration Curve: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., 50:50 ACN/Water) from a known stock solution, covering the expected concentration range.[23]
-
Quantification: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the samples from the solubility experiments and determine their concentrations by interpolating their peak areas from the curve.[23]
-
Calculation:
-
Solubility (µg/mL) = (Concentration from HPLC, µg/mL) x Dilution Factor
-
Caption: A comprehensive experimental workflow for solubility determination.
Data Interpretation and Expected Profile
The solubility data should be recorded systematically to allow for clear interpretation and comparison.
| Solvent System | Assay Type | Incubation Time | Temperature | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | Kinetic | 2 hours | 25°C | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Thermodynamic | 24 hours | 25°C | Experimental Value | Calculated Value |
| Other Solvents | As required | As required | As required | Experimental Value | Calculated Value |
Interpreting the Results:
-
Aqueous Solubility: Based on its structure, the thermodynamic solubility in aqueous buffer at pH 7.4 is expected to be low (likely in the low µg/mL range).
-
Kinetic vs. Thermodynamic Gap: A significant difference where kinetic solubility is much higher than thermodynamic solubility suggests that the compound may initially precipitate as a higher-energy, more soluble amorphous form before converting to a more stable, less soluble crystalline form over time.[17] This is a critical insight for formulation, as stabilizing the amorphous form can be a strategy to enhance bioavailability.
-
pH-Dependency: For ionizable compounds, solubility can be highly pH-dependent.[24] Although the predicted pKa of the indazole N-H is high, experimental determination of solubility at different pH values (e.g., pH 2.0 to simulate gastric fluid) is recommended for compounds intended for oral administration.
Implications for Research and Drug Development
The experimentally determined solubility profile of this compound directly impacts its utility and development path.
-
For Medicinal Chemists: If aqueous solubility is poor, this data provides a quantitative baseline to guide structural modifications aimed at improving this property.
-
For In Vitro Biologists: Knowing the solubility limit is crucial to avoid compound precipitation in cell-based or biochemical assays, which can lead to false-negative or artifactual results.[4] Assays should be designed with concentrations well below the measured solubility limit.
-
For Formulation Scientists: Low thermodynamic solubility is a red flag for poor oral bioavailability (a characteristic of BCS Class II or IV compounds).[24] This knowledge triggers the need for enabling formulation strategies, such as micronization, salt formation (if applicable), or the development of amorphous solid dispersions to improve the dissolution rate and extent of absorption.[3]
Conclusion
This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility profile of this compound. By employing both kinetic and thermodynamic assays with precise HPLC-based quantification, researchers can generate high-quality, reliable data. This information is not merely a set of physical constants but a critical dataset that informs decision-making at every stage of the drug discovery and development pipeline, from lead optimization and biological screening to preclinical formulation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. chembk.com [chembk.com]
- 10. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 11. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. sciforum.net [sciforum.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. improvedpharma.com [improvedpharma.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. pharmatutor.org [pharmatutor.org]
A Comprehensive Technical Guide to the Safe Handling of 6-Iodo-3-methyl-1H-indazole
Authored for Drug Development Professionals and Research Scientists
This document serves as an in-depth technical guide on the safe handling, storage, and disposal of 6-Iodo-3-methyl-1H-indazole (CAS No. 1082041-53-9). As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide synthesizes data from safety data sheets, chemical databases, and analogous compounds to provide a comprehensive safety profile.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic aromatic compound. The indazole core is a privileged scaffold in drug discovery, and the iodo-substituent provides a reactive handle for synthetic diversification, typically through metal-catalyzed cross-coupling reactions.[3][4]
| Property | Value | Source |
| CAS Number | 1082041-53-9 | [5][6][7] |
| Molecular Formula | C₈H₇IN₂ | [6][8] |
| Molecular Weight | 258.06 g/mol | [6] |
| Physical Form | Solid | [5] |
| Appearance | Yellow solid | [6] |
| Storage Temperature | 0-8 °C, under inert gas | [6][9] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as hazardous.[6] While some suppliers focus on its acute oral toxicity, a more comprehensive hazard profile, supported by data from analogous compounds like 6-Iodo-1H-indazole, is recommended for risk assessment.[6][10]
| GHS Classification | Category | Hazard Statement |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][10] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[6][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][10] |
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The GHS07 pictogram indicates that this compound can cause less severe, but still significant, health effects.
Caption: GHS hazard profile for the compound.
Proactive Risk Assessment and Control Measures
A thorough risk assessment must be conducted before any new procedure involving this compound. The causality behind this requirement is to systematically identify potential exposure scenarios and implement robust control measures, thereby minimizing risk to personnel and the environment.
Caption: A workflow for laboratory risk assessment.
Engineering Controls
The primary engineering control is to handle this compound within a certified chemical fume hood. This is critical to prevent the inhalation of airborne dust particles, which may cause respiratory irritation.[6][11] The airflow of the fume hood contains the solid, protecting the operator.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. Standard practice, supported by SDS for analogous compounds, mandates the following:
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][12]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact and irritation.[11][12]
-
Respiratory Protection: In the absence of a fume hood or if significant dust is generated, a full-face respirator with an appropriate particulate filter should be used.[11]
Standard Operating Procedures: Handling and Storage
Adherence to strict protocols is a self-validating system for safety.
Step-by-Step Handling Protocol
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE.
-
Aliquotting: To prevent dust generation, do not pour the dry powder. Use a spatula or scoop to carefully transfer the solid. Weigh the compound in a tared, contained vessel (e.g., a weighing boat or directly into the reaction flask) inside the fume hood.
-
Dispensing: If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: Thoroughly clean the spatula and work area with a damp cloth to remove any residual dust. Wash hands thoroughly after handling.[6]
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][12]
-
Atmosphere: For long-term stability and to prevent potential degradation, store under an inert atmosphere (e.g., Argon or Nitrogen).[9][12]
-
Light Sensitivity: Protect from light, as similar iodo-aromatic compounds can be light-sensitive.[12]
-
Segregation: Store away from incompatible materials.
Chemical Incompatibilities
This compound should not be stored with or exposed to:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[12]
-
Acid Chlorides: May cause unwanted and hazardous reactions.[12]
In the event of a fire, hazardous decomposition products may be formed, including Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen iodide.[12]
Emergency Procedures
Rapid and correct response during an emergency is critical.
Caption: Flowchart for a solid chemical spill response.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[6][11]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][11] Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[6] Rinse mouth. Do NOT induce vomiting.
Spill and Leak Procedures
-
Containment: Prevent further dispersal. Avoid creating dust.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[12]
-
Ventilation: Ensure the area is well-ventilated.
Disposal Considerations
Disposal must be handled with the same level of care as its use. On-site treatment or drain disposal is strictly prohibited.[13]
-
Waste Classification: This compound must be treated as regulated chemical waste, specifically as a "Halogenated Organic Solid."[13]
-
Procedure:
-
Collect all waste material (including contaminated PPE and cleanup materials) in a dedicated, clearly labeled, and compatible waste container (e.g., HDPE).[13]
-
Keep the container securely closed and store it in a designated secondary containment area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 6. This compound | 1082041-53-9 [amp.chemicalbook.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. chembk.com [chembk.com]
- 9. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 10. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to the Mechanistic Applications of the 6-Iodo-3-methyl-1H-indazole Scaffold
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of 6-Iodo-3-methyl-1H-indazole, a highly functionalized heterocyclic compound. While not a therapeutic agent in itself, this molecule serves as a pivotal building block in medicinal chemistry. Its true mechanism of action is realized through the diverse and potent derivatives it enables, primarily within the realm of kinase inhibition. We will dissect the strategic importance of this scaffold, outline the pathways to derivatization, and provide detailed, field-proven protocols to elucidate the mechanism of action of the resulting novel chemical entities.
The Indazole Core: A Privileged Scaffold in Modern Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[2][3] The scaffold's rigid bicyclic structure and its capacity to engage in crucial hydrogen bonding interactions make it an ideal foundation for designing targeted therapies.[4]
Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and, most notably, antitumor properties.[1] This versatility has led to the successful development of numerous therapeutics, particularly protein kinase inhibitors like Axitinib and Pazopanib, which are cornerstones in oncology.[2][3]
Within this esteemed class of molecules, this compound stands out not for its own biological activity, but as a strategically vital intermediate. The iodine atom at the C6 position and the methyl group at the C3 position provide chemists with versatile handles for synthetic elaboration, paving the way for the creation of vast and diverse compound libraries.
Strategic Derivatization: From Building Block to Bioactive Candidate
The synthetic utility of this compound is primarily centered on its susceptibility to transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective leaving group, making the C6 position a prime site for introducing new molecular fragments that can profoundly influence biological activity.
Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity
Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are instrumental in modifying the indazole core.[5][6] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide variety of aryl, heteroaryl, and amino substituents. This capability is crucial for exploring the chemical space around the scaffold to optimize a compound's potency, selectivity, and pharmacokinetic profile.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for the derivatization of the 6-iodo-1H-indazole scaffold.
Objective: To couple an arylboronic acid to the C6 position of the indazole ring.
Materials:
-
This compound
-
Substituted Arylboronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-methyl-1H-indazole derivative.
The Indazole Scaffold as a Bioisostere
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a cornerstone of medicinal chemistry.[7] The indazole nucleus is an excellent bioisostere for other aromatic systems like indole or phenol. It possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the second nitrogen atom), which can lead to improved binding affinity with biological targets compared to its counterparts. This dual functionality is particularly advantageous in designing kinase inhibitors.
Predicted Mechanism of Action: Targeting the Kinome
Given the prevalence of the indazole scaffold in approved anticancer drugs, the primary predicted mechanism of action for derivatives of this compound is protein kinase inhibition .[2][3]
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[8] Their dysregulation is a hallmark of many diseases, especially cancer. Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) for binding within the enzyme's active site, thereby blocking the phosphorylation event and disrupting the downstream signaling cascade.[8]
The indazole core is particularly adept at this role. The nitrogen atoms of the pyrazole ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.[9] The substituents introduced at the C6 position (via the iodo handle) can then be tailored to occupy adjacent hydrophobic pockets or form additional interactions, enhancing both the potency and selectivity of the inhibitor.[3][10]
Caption: General mechanism of competitive kinase inhibition by an indazole-based compound.
A Workflow for Mechanistic Elucidation
Determining the precise mechanism of action for a novel compound derived from this compound requires a systematic, multi-faceted approach. The following workflow outlines the key experimental stages, from initial screening to target validation.
Caption: A typical drug discovery workflow starting from the this compound scaffold.
In Vitro Kinase Assays: Quantifying Potency
The first step in characterizing a new compound is to measure its inhibitory activity against a panel of purified kinases. This provides a quantitative measure of potency (typically as an IC₅₀ value) and an initial assessment of selectivity.[11] Luminescence-based assays that measure ATP consumption are widely used for their high-throughput capabilities.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.[8][12][13]
Materials:
-
Purified Kinase of Interest
-
Specific Substrate Peptide for the Kinase
-
Test Compound (serially diluted in DMSO)
-
ATP (at the Kₘ concentration for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 2.5 µL of this solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-driven reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation:
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 25 | 5 |
| Kinase B | 450 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 12 | 2 |
Table 1: Example inhibitory activity data for a hypothetical indazole derivative. Staurosporine is used as a non-selective control.[12]
Cell-Based Assays: Confirming On-Target Effects
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical to confirm that the compound can enter cells and engage its target in a physiological context.[14] Anti-proliferation assays are a common secondary screen.
Experimental Protocol: Cell Proliferation Assay (MTT)
Objective: To measure the effect of a test compound on the proliferation and viability of a cancer cell line known to be dependent on the target kinase.[15][16]
Materials:
-
Cancer Cell Line (e.g., K562 for a Bcr-Abl inhibitor)[16][17]
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Structural Biology: Visualizing the Interaction
Ultimately, the most definitive evidence for a mechanism of action comes from structural biology.[18][19][20] Co-crystallizing the inhibitor with its target kinase and solving the structure via X-ray crystallography provides a high-resolution view of the binding mode. This allows researchers to visualize the specific amino acid residues involved in the interaction, confirm the engagement of the indazole core with the hinge region, and rationalize the observed structure-activity relationships, guiding further lead optimization.[19]
Conclusion and Future Directions
The this compound scaffold represents a powerful and versatile starting point for the discovery of novel therapeutics. While its own "mechanism of action" is that of a chemical reactant, its true potential is unlocked through the synthesis of derivatives that potently and selectively modulate key biological targets. The predominant mechanistic pathway for these derivatives is kinase inhibition, a strategy that has revolutionized cancer treatment.
The experimental workflows and protocols detailed in this guide provide a robust framework for any research program utilizing this scaffold. By systematically synthesizing derivatives, quantifying their in vitro potency, confirming their cellular activity, and ultimately visualizing their molecular interactions, researchers can rationally design the next generation of targeted therapies. The continued exploration of the chemical space accessible from this privileged core promises to yield new and effective treatments for a host of human diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"6-Iodo-3-methyl-1H-indazole" in Suzuki coupling reactions
An In-Depth Guide to the Suzuki-Miyaura Coupling of 6-Iodo-3-methyl-1H-indazole: Application Notes and Protocols
For inquiries, please contact our Technical Support team.
Abstract
This technical guide provides a comprehensive overview of the application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the C-6 position serves as a critical vector for introducing molecular complexity to modulate pharmacological activity.[1][2] This document, designed for researchers, chemists, and drug development professionals, offers a blend of mechanistic theory, practical insights, and detailed experimental protocols. We delve into the causality behind experimental choices, from catalyst and ligand selection to the crucial role of the base and solvent system. By synthesizing information from peer-reviewed literature and established chemical principles, this guide serves as an authoritative resource for the successful synthesis of novel 6-aryl-3-methyl-1H-indazole derivatives.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a key component in a multitude of biologically active molecules, particularly as kinase inhibitors in oncology.[3] Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for the treatment of advanced kidney cancer, prominently features a substituted indazole core, underscoring the scaffold's therapeutic relevance.[4]
This compound is a particularly valuable synthetic intermediate. The iodine atom at the C-6 position provides a reliable and reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is arguably the most powerful and widely used transformation for this purpose.[1][5] Its appeal lies in its operational simplicity, mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of the requisite organoboron reagents.[1][6] This guide will explore the nuances of applying this pivotal reaction to the this compound substrate.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
A successful Suzuki-Miyaura coupling is not merely the result of mixing reagents; it is the orchestration of a delicate catalytic cycle. Understanding the function of each component is paramount for rational optimization and troubleshooting.
The widely accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
The Catalyst System (Palladium Source & Ligand): The palladium catalyst is the heart of the transformation. While simple sources like Pd(OAc)₂ can be used, pre-catalysts or catalysts bearing phosphine ligands like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common.[8] The ligand's role is critical: it stabilizes the palladium center, modulates its electronic properties and steric environment, and prevents aggregation into inactive palladium black. For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve reaction efficiency.[9][10]
-
The Base: The base is a crucial activator. It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which is necessary for the transmetalation step.[11] The choice of base is critical; inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. The solubility and strength of the base can dictate the reaction's success, with Cs₂CO₃ or K₃PO₄ often proving superior for less reactive substrates.[10][12]
-
The Organoboron Reagent: Arylboronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially at elevated temperatures.[13] Boronate esters, such as pinacol esters (Ar-B(pin)), are often more stable alternatives that can be used directly and may lead to higher yields and cleaner reactions.[14][15]
-
The Solvent: The solvent must solubilize all reaction components. Common choices include ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), often mixed with water.[10][16] The aqueous component is essential for dissolving and activating many inorganic bases.[10] Anhydrous conditions using organic bases can also be effective.[13] Thoroughly degassing the solvent is vital to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[10]
-
The Indazole N-H Proton: The acidic proton on the indazole nitrogen can potentially interact with the base or the catalyst, leading to inhibition.[12] While N-protection (e.g., with a Boc group) can circumvent this issue, many modern protocols are robust enough to tolerate unprotected N-H heterocycles, which is advantageous as it avoids extra synthetic steps.[8][12][17] For a given substrate, if yields are low, N-protection should be considered as a primary optimization strategy.
Experimental Protocols and Methodologies
The following sections provide a representative protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, as optimal conditions may vary depending on the specific boronic acid used.
Materials and Equipment
-
Substrates: this compound, Arylboronic acid or boronate ester
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (HPLC grade or better)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, syringes, and needles.
Step-by-Step Protocol: General Procedure
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[10][18]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio, 0.1–0.2 M concentration relative to the iodoindazole) via syringe.[10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80–120 °C) and stir vigorously. If using a microwave reactor, irradiate at a set temperature (e.g., 120-160 °C) for a shorter duration (e.g., 30-60 min).[8][17]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodoindazole is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-3-methyl-1H-indazole product.
Summary of Reaction Conditions from Literature
The following table summarizes conditions that have been successfully applied to the Suzuki-Miyaura coupling of various iodo- and bromo-indazoles, providing a valuable reference for optimization.
| Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 43-98 | [17] |
| 7-Bromo-4-subs-1H-indazole | Arylboronic acids | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 71-80 | [1] |
| 3-Iodo-5-nitro-1H-indazole | Arylboronic acids | Pd(PPh₃)₄ (6) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | ~70-90 | [8] |
| Chloroindazoles | Arylboronic acids | XPhos Precatalyst (1-7) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75-98 | [12] |
| 6-Bromo-3-iodo-1H-indazole | Styrylboronic esters | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 80 | ~50-70 | [3] |
Troubleshooting & Optimization
Even robust reactions can encounter issues. Below are common problems and evidence-based solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized; poor quality catalyst. 2. Ineffective Base: Base is not strong or soluble enough. 3. Poor Boronic Acid Quality: Degradation via protodeboronation. | 1. Catalyst Screening: Switch to a more robust catalyst like Pd(dppf)Cl₂ or an XPhos-based precatalyst. Ensure rigorous degassing.[10][12] 2. Base Screening: Change to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure sufficient water is present if using an inorganic base.[10] 3. Use Boronate Ester: Switch to a more stable pinacol boronate ester. Use fresh, high-purity boronic acid.[8] |
| Significant Side Products | 1. Homocoupling of Boronic Acid: Presence of O₂; high catalyst loading. 2. De-iodination of Starting Material: Presence of protic impurities or hydride source; certain bases/solvents. | 1. Rigorous Degassing: Perform several freeze-pump-thaw cycles or extended sparging with inert gas. Use a slight excess (1.2 equiv.) of the boronic acid.[10] 2. Screen Conditions: Switch to a different base (e.g., from a carbonate to a phosphate). Ensure solvents are anhydrous if running a water-free protocol. Using sterically hindered ligands can sometimes suppress this pathway.[8] |
| Reaction Stalls | 1. Catalyst Inhibition: The N-H of the indazole or a heteroatom on the coupling partner may be coordinating to the Pd center. 2. Insolubility: Reagents or intermediates may be precipitating from solution. | 1. N-Protection: Protect the indazole nitrogen with a Boc or SEM group.[8] Screen different ligands that may be less susceptible to inhibition.[12] 2. Solvent Screening: Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O) to improve solubility.[18][19] |
Conclusion
This compound stands as a versatile and strategically important building block for the synthesis of novel chemical entities in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a reliable and highly adaptable method for its functionalization at the C-6 position. A thorough understanding of the reaction mechanism and the role of each component—from the palladium catalyst and its ligand to the base and solvent—is essential for achieving high yields and purity. The protocols and troubleshooting guide presented herein offer a solid foundation for researchers to successfully employ this powerful transformation, enabling the rapid generation of diverse 6-aryl-3-methyl-1H-indazole libraries for biological evaluation.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 17. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: 6-Iodo-3-methyl-1H-indazole as a Substrate for Heck Coupling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing 6-Iodo-3-methyl-1H-indazole as a substrate in the Mizoroki-Heck palladium-catalyzed cross-coupling reaction. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a cornerstone of modern drug discovery.[1][2] These application notes offer an in-depth look at the mechanistic principles, provide detailed experimental protocols, and present a troubleshooting guide for the successful synthesis of 3-methyl-6-alkenyl-1H-indazoles, which are valuable intermediates for the development of novel therapeutics.[3]
Introduction: The Significance of the Indazole Scaffold and the Heck Reaction
The indazole ring system is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][4] Consequently, the development of robust and versatile methods for the functionalization of the indazole core is of paramount interest to medicinal chemists.
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[5] this compound is an excellent substrate for such transformations. The iodine atom at the C-6 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse array of 6-vinyl-indazole derivatives.
Mechanistic Insights: The Heck Coupling Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by migratory insertion of the olefin into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the desired substituted alkene product and a palladium-hydride species.
-
Regeneration of the Catalyst: The active Pd(0) catalyst is regenerated by the reductive elimination of HX with the assistance of a base.[8][9]
[Chemical structure of this compound] + [Chemical structure of methyl acrylate] --(Pd(OAc)₂, PPh₃, Base, Solvent, Heat)--> [Chemical structure of methyl (E)-3-(3-methyl-1H-indazol-6-yl)acrylate]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Application of 6-Iodo-3-methyl-1H-indazole in the Synthesis of Kinase Inhibitors
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2][3][4] Its unique electronic and structural properties allow it to form critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the natural ligand.[5] This guide focuses on the strategic use of a key functionalized building block, 6-Iodo-3-methyl-1H-indazole , in the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its synthetic utility, detailed experimental protocols for key transformations, and the underlying chemical principles that make it an invaluable tool for drug discovery professionals. The iodine atom at the C6-position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the C3-methyl group provides steric influence that can be exploited to fine-tune inhibitor potency and selectivity.[5]
The Rationale: Why this compound is a Superior Building Block
The selection of a starting material is a critical decision point in a drug discovery campaign. The structure of this compound offers a convergence of desirable features for kinase inhibitor synthesis.
-
The Indazole Core - A Proven Pharmacophore: The indazole ring system is a bioisostere of indole, but with distinct advantages. It possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 atom), enabling bidentate interactions with the kinase hinge region that can significantly enhance binding affinity.[5] This scaffold is central to numerous FDA-approved drugs, including the multi-kinase inhibitor Pazopanib, demonstrating its clinical and pharmacological relevance.[4]
-
The C6-Iodo Group - The Gateway to Diversity: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity allows for efficient bond formation under mild conditions, often with lower catalyst loading and shorter reaction times compared to the corresponding bromo or chloro derivatives. This position serves as a robust handle for introducing a vast array of aryl, heteroaryl, and amino substituents through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] This facilitates the rapid exploration of Structure-Activity Relationships (SAR) to optimize target engagement and ADME properties.
-
The C3-Methyl Group - A Subtle but Critical Modulator: The methyl group at the C3-position is not merely a passive substituent. It can provide beneficial steric interactions within the kinase active site, influencing the overall conformation of the inhibitor.[5] This can be leveraged to enhance selectivity for the target kinase over anti-targets, a crucial aspect of developing safe and effective therapeutics.
Visualizing the Synthetic Strategy
The following diagram illustrates the central role of this compound as a platform for generating diverse chemical entities through cornerstone cross-coupling reactions.
Caption: Synthetic utility of this compound.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are provided as robust starting points. As a self-validating system, each protocol includes steps for reaction monitoring (TLC, LC-MS) and purification, which are essential for confirming reaction success and obtaining high-purity material for biological evaluation.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is the workhorse for installing aryl or heteroaryl moieties, which are often crucial for establishing key interactions in the ATP-binding pocket.[7][8]
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is often used for more challenging substrates due to the ligand's electron-rich nature and wide bite angle, which promotes reductive elimination.[6]
-
Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming the more nucleophilic boronate species that participates in transmetalation.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is used to dissolve both the organic starting materials and the inorganic base.[9]
-
Inert Atmosphere: Degassing is critical. Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to low or no product yield.[6][9]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried microwave vial or Schlenk tube, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol boronate ester (1.2–1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Add the solvent system, typically a 4:1 to 3:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20–30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Microwave irradiation (e.g., 120 °C for 30-45 minutes) can significantly accelerate the reaction.[6][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-3-methyl-1H-indazole.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for introducing primary and secondary amines, which can act as key hydrogen bond donors/acceptors or provide attachment points for solubility-enhancing side chains.[10][11]
Causality Behind Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are essential.[10] They stabilize the palladium center, accelerate the rate-limiting reductive elimination step, and prevent β-hydride elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, making it sufficiently nucleophilic to couple with the palladium complex.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst or palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., Xantphos, 4-8 mol%), and the base (e.g., NaOtBu, 1.5–2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene).
-
Amine Addition: Add the primary or secondary amine (1.1–1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture with stirring (typically 80–110 °C) for 4–24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: After cooling, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the pure 6-amino-3-methyl-1H-indazole derivative.
Visualizing the Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
Data Summary and Comparative Analysis
For ease of reference, the typical conditions for the three primary cross-coupling reactions are summarized below. Note that optimization is often required for specific substrates.
| Reaction Type | Typical Palladium Source | Typical Ligand | Typical Base | Typical Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, DME | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DIPA | THF, DMF | 25-80 |
Concluding Remarks for the Drug Development Professional
This compound is more than a simple chemical intermediate; it is a strategic platform for the efficient discovery and optimization of novel kinase inhibitors. Its inherent reactivity and the proven pharmacological relevance of its core scaffold provide researchers with a powerful tool to rapidly generate diverse and potent compound libraries. The protocols and principles outlined in this guide are designed to empower scientists to harness the full synthetic potential of this building block, accelerating the journey from hit identification to lead optimization. By understanding the causality behind the reaction conditions, researchers can troubleshoot effectively and adapt these methodologies to construct the next generation of targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 6-Iodo-3-methyl-1H-indazole in Modern Organic Synthesis
Abstract
This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It details the strategic application of 6-iodo-3-methyl-1H-indazole, a key heterocyclic building block, in advanced organic synthesis. This document provides not just procedural steps but also delves into the mechanistic rationale behind protocol choices, ensuring a deeper understanding and fostering a self-validating approach to experimentation. We will explore its pivotal role in constructing complex molecular architectures through widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.
Introduction: The Significance of the Indazole Scaffold and the Versatility of this compound
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents.[1][2][4] this compound has emerged as a particularly valuable starting material due to the presence of a reactive iodine atom at the C-6 position, which is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the systematic exploration of chemical space in drug discovery programs. Notably, 6-iodo-1H-indazole is a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[5] The related 2H-indazole-7-carboxamide scaffold is central to the structure of Niraparib, a PARP inhibitor used in cancer therapy.[6][7][8]
Compound Profile:
| Property | Value | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 1082041-53-9 | [9] |
| Molecular Formula | C₈H₇IN₂ | [9][10] |
| Molecular Weight | 258.06 g/mol | [10] |
| Appearance | Solid | [9] |
| SMILES | CC1=NNC2=C1C=CC(I)=C2 | [9] |
Safety Information:
-
Hazard Classifications: Acute Toxicity 4 (Oral)[9]
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4][12]
Foundational Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C-6 position of this compound serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling reactions.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][13] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[3]
Mechanistic Rationale: The catalytic cycle is widely accepted to involve a Pd(0)/Pd(II) pathway.[14] The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14][15] The choice of a suitable ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[15][16]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 6-Aryl-3-methyl-1H-indazoles
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.[17]
-
Add the degassed solvent system via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methyl-1H-indazole.[3]
Expert Insights: The N-H of the indazole can sometimes interfere with the catalytic cycle. While many protocols for NH-free indazoles are successful, N-protection (e.g., with a Boc group) may be necessary for challenging substrates or to improve yields.[14][16]
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a powerful method for the palladium-catalyzed reaction of an unsaturated halide with an alkene, forming a substituted alkene.[18] This reaction is instrumental in synthesizing 3-vinyl-indazole derivatives, which are versatile intermediates.[4]
Mechanistic Rationale: The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle.[18] After oxidative addition of the iodoindazole to the Pd(0) catalyst, the alkene coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.
Caption: General scheme for the Mizoroki-Heck reaction.
Detailed Protocol: Synthesis of 6-((E)-2-methoxycarbonylvinyl)-3-methyl-1H-indazole
Materials:
-
This compound (1.0 equiv., e.g., 0.5 mmol, 129 mg)
-
Methyl acrylate (1.5 equiv., e.g., 0.75 mmol, 72 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%, e.g., 0.025 mmol, 5.6 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv., e.g., 1.0 mmol, 106 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (e.g., 2.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) Acetate, and Sodium Carbonate.[4]
-
Seal the flask, then evacuate and backfill with an inert gas three times to create an oxygen-free environment.[4]
-
Add anhydrous DMF followed by methyl acrylate via syringe.[4]
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2x15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals.[19][20] This reaction allows for the synthesis of 6-aminoindazole derivatives from this compound.
Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the iodoindazole to Pd(0), coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[19]
Detailed Protocol: General Procedure for the Synthesis of 6-(Alkyl/Aryl)amino-3-methyl-1H-indazoles
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound, base, palladium pre-catalyst, and ligand to a dry reaction vessel.[17]
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.[17]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[17]
Characterization of Products
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For indazole derivatives, DMSO-d₆ is a common solvent to observe the exchangeable N-H proton.[21]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Predicted ¹H NMR Data for this compound: The chemical shifts (δ) are predicted and referenced to tetramethylsilane (TMS).
| Proton | Predicted δ (ppm) | Multiplicity |
| N-H | ~13.0 | Broad Singlet |
| C4-H | ~7.2-7.4 | Doublet |
| C5-H | ~7.5-7.7 | Doublet of Doublets |
| C7-H | ~7.8-8.0 | Singlet |
| C3-CH₃ | ~2.5 | Singlet |
Note: Actual chemical shifts can vary based on the solvent and concentration.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Improper base selection; Poor solvent quality; Insufficient temperature. | Use a fresh, active catalyst. Consider a pre-catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). Ensure solvents are anhydrous and degassed. Increase reaction temperature incrementally.[22] |
| Side Product Formation | N-H interference; Catalyst decomposition. | Consider N-protection of the indazole (e.g., with Boc anhydride).[14][16] Use appropriate ligands to stabilize the catalyst.[22] |
| Poor Regioselectivity (Heck) | Steric/electronic factors; Reaction conditions. | For terminal alkenes, bidentate phosphine ligands often favor the linear product. Lowering the reaction temperature may improve selectivity.[22] |
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig—provide robust and efficient methods for the functionalization of the indazole core. By understanding the mechanistic principles behind these transformations and carefully controlling reaction parameters, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 9. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 6-Iodo-3-methyl-1H-indazole in Drug Discovery
Introduction: The Strategic Value of the 6-Iodo-3-methyl-1H-indazole Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, offers a rigid framework that can effectively present pharmacophoric elements for interaction with various biological targets, most notably protein kinases.[2] The indazole core can mimic the purine base of ATP, enabling it to bind competitively to the ATP-binding pocket of kinases, a critical mechanism in the development of targeted cancer therapies.[3]
This guide focuses on a particularly valuable, yet underexplored, building block: This compound (CAS No. 1082041-53-9).[4] The strategic placement of its substituents makes it a highly versatile intermediate for generating diverse chemical libraries for drug discovery. The methyl group at the 3-position can influence binding interactions and metabolic stability, while the iodine atom at the 6-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core, a key strategy in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
These application notes provide a comprehensive overview of the synthetic utility of this compound, offering detailed, field-proven protocols for its derivatization through key synthetic transformations.
Synthesis of this compound
While commercially available from suppliers like Sigma-Aldrich[4], a reliable in-house synthesis is often desirable. A plausible two-step synthesis starting from 3-methyl-1H-indazole is outlined below, based on established iodination methodologies for the indazole scaffold.[5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Protocol 1: Iodination of 3-Methyl-1H-indazole
This protocol is adapted from established procedures for the iodination of indazoles.[5]
Materials:
-
3-Methyl-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1H-indazole (1.0 equiv.) in DMF.
-
To this solution, add potassium hydroxide (2.0 equiv.).
-
In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.
-
Slowly add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
A precipitate should form. If not, add water to induce precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Dry the purified product under vacuum to yield this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not widely published, analogous data from related iodo-indazoles can be used for comparison.[6][7]
Derivatization of this compound
The iodine atom at the C-6 position is the key to unlocking a diverse range of derivatives through palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the 6-position of the indazole core.[8] This is particularly relevant for kinase inhibitor design, where these appended rings can form crucial interactions in the ATP-binding pocket.[9]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is based on general procedures for the Suzuki coupling of iodoindazoles.[8][9]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | These catalysts are robust and effective for a wide range of aryl halides and boronic acids. |
| Base | K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Dioxane/Water, Toluene/Ethanol/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion. |
B. Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key transformation for introducing amine functionalities that can act as hydrogen bond donors or acceptors.[10] This is critical for modulating solubility and forming interactions with protein targets.[11]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol is adapted from established methods for the amination of aryl halides.[11][12]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand.
-
Add the this compound, the base, and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or BINAP | Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination.[6] |
| Base | NaOtBu, K₃PO₄ | A strong base is required to deprotonate the amine, but it should be non-nucleophilic to avoid side reactions. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation barrier for C-N bond formation. |
C. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a reliable method for installing alkynyl moieties, which can serve as rigid linkers or as precursors for further transformations.[13] The linear geometry of the alkyne can be exploited to probe deep into binding pockets.
Protocol 4: Sonogashira Coupling of this compound
This protocol is based on general procedures for the Sonogashira coupling of iodo-indoles and iodo-indazoles.[13][14]
Materials:
-
This compound (may require N-protection, e.g., with a Boc group)
-
Terminal alkyne (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the (N-protected) this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
D. N-Alkylation: Modulating Physicochemical Properties
Alkylation of the indazole nitrogen atoms (N1 and N2) is a common strategy to block hydrogen bond donating capabilities, improve cell permeability, and explore different binding orientations.[3] Regioselectivity can be a challenge, often yielding a mixture of N1 and N2 isomers.[15]
Caption: General workflow for N-alkylation of indazole.
Protocol 5: N-Alkylation of this compound
This protocol provides conditions that may favor N1-alkylation based on studies of related indazoles.[3][15]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv.)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃), 1.2 equiv.)
-
Anhydrous solvent (e.g., THF for NaH, DMF for K₂CO₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add the this compound and the anhydrous solvent.
-
Cool the solution to 0 °C (especially when using NaH).
-
Carefully add the base portion-wise. If using NaH, allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
The N1 and N2 isomers can be separated by column chromatography.
| Condition | Favored Isomer | Rationale |
| NaH in THF | N1 | A strong, non-coordinating base in a less polar aprotic solvent often favors alkylation at the more sterically accessible and thermodynamically stable N1 position.[3] |
| K₂CO₃ in DMF | Mixture, may favor N2 | A weaker base in a polar aprotic solvent can lead to a mixture of isomers, with the proportion of the N2 isomer often increasing. |
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its strategic functionalization allows for the rapid generation of diverse libraries of compounds for screening and lead optimization. The protocols outlined in these application notes provide a robust starting point for the derivatization of this important scaffold through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and N-alkylation. As with any synthetic procedure, optimization may be required for specific substrates and desired outcomes.
References
- 1. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 6-Iodo-1H-indazole(261953-36-0) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Iodo-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 6-Iodo-3-methyl-1H-indazole. This resource is designed to provide in-depth, practical guidance to help you navigate the nuances of this specific transformation, troubleshoot common issues, and optimize your reaction conditions for high-yield, reproducible results. As your virtual Senior Application Scientist, I will walk you through the critical parameters and mechanistic considerations to ensure your success.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the Suzuki coupling of this compound, providing concise answers and foundational knowledge for your experimental design.
Q1: What is the general reactivity of this compound in a Suzuki coupling reaction?
A1: Due to the carbon-iodine bond, this compound is a highly reactive electrophile in Suzuki-Miyaura coupling. The general reactivity trend for aryl halides in the rate-determining oxidative addition step is I > Br > OTf >> Cl.[1][2] This high reactivity allows for milder reaction conditions compared to less reactive halides like bromides or chlorides.
Q2: Is it necessary to protect the N-H of the indazole ring before performing the Suzuki coupling?
A2: While some Suzuki couplings on indazoles can proceed without N-protection, it is often recommended.[3][4] The acidic N-H proton can interfere with the catalytic cycle in several ways: it can react with the base, potentially altering its effective concentration, or coordinate to the palladium center, inhibiting its catalytic activity.[3][4] For consistent and high-yielding results, especially when troubleshooting, performing the reaction on an N-protected derivative (e.g., N-Boc or N-SEM) is a robust strategy. However, successful couplings on NH-free indazoles have been reported, often requiring careful optimization of the base and catalyst system.[4][5]
Q3: What role does the base play in this reaction, and how do I choose the right one?
A3: The base is critical and serves two primary functions in the Suzuki-Miyaura catalytic cycle.[6][7][8] First, it reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is necessary for the transmetalation step.[9] Second, it can be involved in the regeneration of the active Pd(0) catalyst.[9] For N-heterocyclic substrates like your indazole, inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and often prove more effective than organic bases.[9][10] The choice of base can significantly impact yield, and screening a few options is a standard optimization step.[10]
Q4: I'm seeing a black precipitate in my reaction. Is my catalyst dead?
A4: The formation of a black precipitate, commonly palladium black (agglomerated Pd nanoparticles), is a frequent observation in Suzuki couplings and often indicates some level of catalyst deactivation.[11] While its appearance doesn't always mean the reaction has failed, rapid and extensive precipitation early on is a strong indicator of poor catalyst stability and can lead to incomplete conversion.[11] This can be caused by exposure to oxygen, high temperatures, or impurities.[10][11]
Troubleshooting Guide: From Low Yields to Side Reactions
This section provides a systematic approach to diagnosing and solving specific problems you might encounter during your experiments.
Problem 1: Low to No Conversion of this compound
You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted starting material.
Initial Checks & Solutions
-
Ineffective Base/Solvent System: The base must be sufficiently soluble to be effective.[9] A common issue is poor solubility of inorganic bases in purely organic solvents. The use of a biphasic solvent system, such as 1,4-dioxane/water or THF/water, is a standard practice to improve base solubility and facilitate the reaction.[9][10] Also, ensure the base is finely powdered to maximize its surface area.[3]
-
Insufficient Temperature: While aryl iodides are reactive, some couplings require thermal energy to proceed efficiently. If your reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C.[9] Microwave irradiation can be a powerful tool for rapidly achieving higher temperatures and accelerating reaction times.[3][5]
-
Poor Reagent Quality: The purity of your boronic acid is crucial. Boronic acids can degrade over time, particularly through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][13] Using fresh, high-purity boronic acid is essential. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the coupling.[1][3]
Problem 2: Significant Formation of Side Products
Your starting material is consumed, but the desired product is accompanied by major impurities.
Common Side Products & Mitigation Strategies
-
Protodeboronation of Boronic Acid: This side reaction leads to the formation of an arene byproduct from your boronic acid and is a major cause of low yields.[1]
-
Solution: This is often promoted by excess water, high temperatures, or prolonged reaction times.[14] Minimize the amount of water in your solvent system (while ensuring the base is active), use the mildest effective temperature, and monitor the reaction to avoid unnecessarily long heating. Using a milder base like KF or K₃PO₄ can also be beneficial.[1]
-
-
Homocoupling of Boronic Acid (Glaser-type coupling): You observe a biaryl product derived from the dimerization of your boronic acid coupling partner.
-
Solution: This side reaction is primarily promoted by the presence of oxygen.[9] It is critical to thoroughly degas all solvents and the reaction mixture itself before adding the palladium catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[10][14]
-
-
Dehalogenation of this compound: You detect 3-methyl-1H-indazole as a byproduct.
-
Solution: This occurs when the iodo group is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as impurities in the solvent.[9] Using high-purity, anhydrous (if the protocol allows) and degassed solvents is the best preventative measure. The choice of phosphine ligand can also influence the rate of this side reaction.[3][9]
-
Experimental Protocols & Data
General Protocol for Suzuki Coupling
This is a robust starting point for the Suzuki coupling of this compound. Optimization of the parameters in the table below is encouraged.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[14]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen). Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe.[9]
-
Degassing: Bubble the inert gas through the stirred mixture for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (2–5 mol%) to the mixture under a positive flow of inert gas.[14]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[14] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale & Causality |
| Palladium Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ (3 mol%) | Screen different ligands (e.g., Buchwald ligands like XPhos, SPhos) or other Pd sources (e.g., Pd(OAc)₂). | The ligand influences catalyst stability and activity. Bulky, electron-rich ligands can facilitate oxidative addition and reductive elimination, often improving yields for challenging substrates.[10] |
| Base | K₂CO₃ (2.5 equiv.) | Screen Cs₂CO₃, K₃PO₄, KF. | Base strength and solubility affect the rate of boronate formation and transmetalation. Cs₂CO₃ is more soluble and basic, often accelerating the reaction. K₃PO₄ is a good choice for sensitive substrates.[1][10] |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | Vary the solvent (e.g., Toluene, THF, DME) and the organic/water ratio. | The solvent system must dissolve all components adequately, especially the base. The choice of solvent can also impact catalyst stability and reaction rate.[10][15] |
| Temperature | 90 °C | Adjust between 80 °C and 110 °C. Consider microwave heating. | Provides the necessary activation energy. Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[1][9] |
| Boronic Acid | 1.2 equivalents | Increase to 1.5-2.0 equivalents if protodeboronation is significant. | A slight excess ensures complete consumption of the limiting iodo-indazole, but a large excess can complicate purification and increase homocoupling.[4] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][8][16]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow
When faced with a suboptimal result, follow this logical workflow to diagnose the issue.
Caption: Fig. 2: A logical workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 6-Iodo-3-methyl-1H-indazole
Welcome to the technical support center for 6-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is highly dependent on the synthetic route used. However, for the iodination of 3-methyl-1H-indazole, several classes of impurities are consistently observed. The primary challenge in the electrophilic substitution of indazoles is controlling regioselectivity.[1]
-
Regioisomers: Besides the desired 6-iodo product, you will likely form other positional isomers such as 4-iodo, 5-iodo, and 7-iodo-3-methyl-1H-indazole. These are often the most challenging impurities to separate due to their very similar physical properties.
-
Di-iodinated Products: Harsh reaction conditions or an excess of the iodinating agent can lead to over-iodination, resulting in di-iodo-3-methyl-1H-indazole species.
-
Unreacted Starting Material: Incomplete conversion will leave residual 3-methyl-1H-indazole in your crude mixture.[2]
-
Reagent-Derived Impurities: Depending on the iodinating agent used (e.g., N-Iodosuccinimide), you may have residual byproducts like succinimide.
Q2: My post-synthesis Thin Layer Chromatography (TLC) shows a cluster of spots. What do they likely represent and how should I proceed?
A: A TLC plate with multiple spots, often close together, is a classic sign of an isomeric mixture alongside unreacted starting material.[1] The main product spot is your this compound, while the other spots typically correspond to the regioisomers and any di-iodinated byproducts mentioned above.
Your immediate next step is to develop a separation strategy. Column chromatography is the most common and effective method for resolving such isomeric mixtures.[1] You should begin by screening various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) via TLC to find the optimal mobile phase that provides the best separation between the spots.[1]
Q3: Which primary purification technique is better for my needs: column chromatography or recrystallization?
A: The choice between these two powerful techniques depends on the purity of your crude material and the specific impurities present.
-
Column Chromatography is the preferred method when your crude product contains a complex mixture of isomers with similar polarities. It offers high resolving power to separate components based on their differential adsorption to the stationary phase. It is the most reliable method for achieving high purity when dealing with regioisomers.
-
Recrystallization is an excellent and highly scalable option if your crude product is of relatively high purity (e.g., >80-90%) and the main impurity is a regioisomer with significantly different solubility.[2] For instance, a patent for the related 6-iodo-1H-indazole suggests recrystallization from acetonitrile.[3] This method is ideal for removing small amounts of impurities and can be more cost-effective and faster for large-scale purification.
The workflow below can help guide your decision.
References
Overcoming low yield in the synthesis of "6-Iodo-3-methyl-1H-indazole"
Welcome to the technical support guide for the synthesis of 6-Iodo-3-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the preparation of this valuable synthetic building block. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you navigate the complexities of this synthesis.
Introduction: The Challenge of Regioselectivity and Yield
This compound is a key intermediate in the development of various pharmacologically active agents. However, its synthesis is frequently plagued by low yields, primarily stemming from challenges in controlling regioselectivity during electrophilic substitution or difficulties in the key cyclization step. This guide addresses the two most common synthetic pathways and provides actionable solutions to overcome these obstacles.
Overview of Primary Synthetic Strategies
Two principal routes are employed for the synthesis of this compound. The choice between them involves a trade-off between the number of steps and the control over regioselectivity.
Caption: The two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most significant causes of low yield in the synthesis of this compound?
Low yield is typically traced back to two core issues depending on the synthetic route. For direct iodination of 3-methyl-1H-indazole, the primary cause is a lack of regioselectivity, leading to a mixture of 4-, 5-, 6-, and 7-iodo isomers that are difficult to separate.[1] For syntheses proceeding via cyclization of a substituted aniline (like 4-iodo-2-methylaniline), low yields often result from the instability of the diazonium salt intermediate, which can decompose before cyclization is complete.[2]
Q2: Which synthetic strategy offers better control over the final product's regiochemistry?
The multi-step approach starting from a pre-functionalized aniline, such as 4-iodo-2-methylaniline, provides superior regiochemical control. The positions of the methyl and iodo groups are fixed on the starting material, ensuring that the cyclization can only form the desired this compound isomer. Direct iodination, conversely, is governed by the electronic properties of the indazole ring, which does not strongly favor substitution at the C6 position over other available positions on the benzene ring.[1]
Q3: What are the common impurities or side products I should be aware of?
-
Direct Iodination Route: The most common impurities are other regioisomers (5-iodo, 7-iodo, and 4-iodo-3-methyl-1H-indazole), unreacted 3-methyl-1H-indazole, and potentially di-iodinated products if reaction conditions are too harsh.[1]
-
Cyclization Route: Key byproducts often arise from the decomposition of the diazonium salt, leading to the formation of phenolic compounds (e.g., 4-iodo-2-methylphenol) and polymeric tars. Incomplete diazotization can also leave unreacted starting aniline.
Q4: How can I definitively confirm that I have synthesized the correct 6-iodo isomer?
The most reliable method is ¹H NMR spectroscopy. The different regioisomers will exhibit distinct splitting patterns and chemical shifts for the aromatic protons. For the 6-iodo isomer, you would expect to see three distinct signals in the aromatic region with coupling patterns corresponding to its specific substitution. Comparing the obtained spectrum to literature values or using advanced techniques like 2D NMR (COSY, HMBC) can provide unambiguous structure confirmation.[1]
Troubleshooting Guide: Overcoming Low Yields
This section provides a structured approach to diagnosing and solving common problems encountered during synthesis.
Caption: A decision tree for troubleshooting low yield in the two main synthetic routes.
Route 1: Direct Iodination of 3-methyl-1H-indazole
Q: My reaction produces a complex mixture of regioisomers, resulting in a very low isolated yield of the desired 6-iodo product. How can I improve selectivity?
Potential Causes & Explanations: The indazole ring is susceptible to electrophilic attack at multiple positions on the benzene portion (C4, C5, C6, C7). Standard iodination conditions (I₂ with a base) often lack the subtlety to differentiate effectively between these sites, leading to an isomeric mixture where the desired C6 product is not the major component.[1]
Recommended Solutions:
-
Modify the Iodinating Agent: The reactivity of the electrophile can significantly influence regioselectivity. Milder reagents may provide better control.
-
N-Iodosuccinimide (NIS): Often offers improved selectivity compared to I₂. It is a neutral source of electrophilic iodine and can sometimes favor different positions depending on the solvent and substrate.
-
Iodine Monochloride (ICl): A more reactive agent that should be used with caution and at low temperatures, as it can lead to over-iodination.
-
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) can enhance selectivity by favoring the thermodynamically more stable product and slowing down competing side reactions.[1]
-
Solvent Screening: The polarity and coordinating ability of the solvent can alter the reactivity of the iodinating agent and the substrate. Experiment with a range of solvents to find an optimal system.
-
Table 1: Solvent Effects on Iodination (Illustrative)
Solvent Polarity Potential Outcome Dichloromethane (DCM) Low Common starting point, may offer moderate selectivity. N,N-Dimethylformamide (DMF) High (Polar Aprotic) Can increase reaction rate but may decrease selectivity.[3] Acetonitrile Medium May offer a different selectivity profile compared to DCM. | Chloroform | Low | Another non-polar alternative to screen.[1] |
-
Q: My purification by column chromatography fails to separate the isomeric products. What are my options?
Potential Causes & Explanations: Regioisomers of iodo-3-methyl-indazole often have very similar polarities and physical properties, making their separation by standard silica gel chromatography extremely challenging.[4]
Recommended Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM) is crucial. Adding a small percentage of a modifier like triethylamine (TEA) can sometimes help if the compounds are basic.
-
Silica Type: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which separates based on different principles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations where high purity is required, preparative HPLC is the most effective solution. While more resource-intensive, it offers far superior resolving power for closely related isomers.[4]
-
Crystallization: Experiment with various solvent/anti-solvent systems to see if fractional crystallization can enrich or isolate the desired 6-iodo isomer.
Route 2: Cyclization from 4-iodo-2-methylaniline
Q: My diazotization and cyclization step results in very low conversion and significant tar formation. What are the critical parameters to control?
Potential Causes & Explanations: This reaction sequence hinges on the formation of a diazonium salt from the aniline precursor. Aryl diazonium salts are notoriously unstable intermediates, especially at elevated temperatures. Premature decomposition leads to undesired side reactions (e.g., reaction with water to form phenols) and polymerization, which manifests as tar. The cyclization step itself is an intramolecular electrophilic aromatic substitution, which must compete with these decomposition pathways.
Recommended Solutions:
-
Strict Temperature Control: This is the single most critical factor. The diazotization reaction must be maintained between 0 °C and 5 °C at all times. Use an ice/salt bath for effective cooling. The subsequent addition of the diazonium salt solution to the cyclization medium should also be done at low temperature.[4]
-
Slow, Controlled Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise to the acidic solution of the aniline. A rapid addition can cause localized heating and a buildup of nitrous acid, accelerating the decomposition of the diazonium salt.
-
Choice of Acid: Use a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄). Using acids like hydrochloric acid (HCl) can lead to the formation of chloro- byproducts via a Sandmeyer-type reaction.[4]
-
Monitor pH: Ensure the reaction medium remains strongly acidic throughout the diazotization to prevent the formation of diazoamino compounds, which can reduce yield.
Optimized Experimental Protocols
The following protocols are provided as a starting point and incorporate best practices discussed in the troubleshooting section.
Protocol 1: Regioselective Synthesis via Diazotization-Cyclization
This method is recommended for achieving a pure, single isomer of this compound.
Step 1: Diazotization of 4-iodo-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-iodo-2-methylaniline (1.0 equiv.) in a 3M solution of sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear, indicating the formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
While the diazonium salt solution is stirring, prepare a separate flask with a suitable solvent for the cyclization (e.g., acetic acid).
-
Slowly add the cold diazonium salt solution to the cyclization solvent. The rate of addition should be controlled to manage any exotherm or gas evolution.
-
Allow the reaction to stir at a controlled temperature (start at room temperature and gently warm if necessary, monitoring by TLC) until the cyclization is complete.
-
Quench the reaction by carefully pouring it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization to yield pure this compound.
Protocol 2: Direct Iodination of 3-methyl-1H-indazole (Exploratory)
This method is faster but will require extensive purification to isolate the desired product.
-
Dissolve 3-methyl-1H-indazole (1.0 equiv.) in a suitable solvent such as Dichloromethane or DMF.[3]
-
Add a base, such as sodium bicarbonate (2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the iodinating agent. For N-Iodosuccinimide (NIS) (1.1 equiv.), dissolve it in the same solvent. For Iodine (I₂) (1.1 equiv.), it can be added portion-wise as a solid.
-
Add the iodinating agent solution/solid slowly to the cooled indazole solution over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (or when the formation of side products becomes significant), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of isomers. Isolate the 6-iodo isomer using preparative HPLC or meticulous column chromatography.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Iodo-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cross-coupling reactions involving 6-Iodo-3-methyl-1H-indazole. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your synthetic chemistry endeavors. As Senior Application Scientists, we aim to equip you with not just protocols, but also the scientific rationale behind them to empower your research and development.
Introduction: Navigating the Nuances of this compound Cross-Coupling
This compound is a valuable building block in medicinal chemistry, with the indazole scaffold being a key feature in numerous biologically active compounds. The C-I bond at the 6-position provides a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. However, the electronic nature of the indazole ring and the presence of the N-H proton can present unique challenges.
This guide will walk you through the selection of appropriate catalysts, ligands, and reaction conditions for the most common cross-coupling reactions, and provide solutions to frequently encountered experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with cross-coupling reactions of this compound?
A1: The main challenges arise from the electronic properties of the indazole ring and the presence of the acidic N-H proton. The indazole nucleus can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The N-H proton can react with strong bases, necessitating careful selection of reaction conditions or the use of an N-protecting group.
Q2: Is N-protection of the indazole necessary for cross-coupling reactions?
A2: While not always strictly necessary, N-protection is generally recommended, especially for Heck and Sonogashira couplings, to prevent side reactions and improve reproducibility.[1] For Suzuki-Miyaura and Buchwald-Hartwig reactions, successful couplings can often be achieved without protection, but optimization of the base and other conditions is crucial. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Q3: How does the electronic nature of the 3-methyl-1H-indazole core influence catalyst selection?
A3: The indazole ring system is relatively electron-rich, which can make the oxidative addition of the palladium catalyst to the C-I bond (often the rate-limiting step) slower compared to more electron-deficient aryl iodides.[2] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred as they can facilitate this crucial step in the catalytic cycle.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between this compound and various boronic acids or esters.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is showing low or no conversion of the starting material. What are the likely causes and solutions?
A: Low or no conversion can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The palladium catalyst may have degraded.
-
Base Selection: The choice and quality of the base are critical.
-
Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. For difficult couplings, a stronger base like Cs₂CO₃ may be more effective.[1] Sometimes, the presence of a small amount of water can be beneficial, so using an aqueous solution of the base (e.g., 2M Na₂CO₃) is a common practice.[1][5]
-
-
Solvent Quality: The solvent must be dry and deoxygenated.
-
Reaction Temperature: The reaction may require higher temperatures.
Q: I'm observing a significant amount of de-iodinated side product (3-methyl-1H-indazole). How can I minimize this?
A: De-iodination, or hydrodehalogenation, is a common side reaction.
-
Catalyst and Ligand Choice: The ligand can influence the rate of this side reaction.
-
Solution: Switching to a more sterically hindered ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[1]
-
-
Base: The nature of the base can play a role.
-
Solution: Using a weaker base or a different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of hydrodehalogenation.[1]
-
Typical Suzuki-Miyaura Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[9]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DME/water 2:1)[5][9]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Coupling: Forming C-C Bonds with Alkenes
The Heck reaction allows for the coupling of this compound with various alkenes to introduce vinyl groups.
Troubleshooting Guide: Heck Coupling
Q: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve this?
A: Low yields and poor regioselectivity are common issues in Heck couplings.
-
Catalyst System: The choice of palladium source and ligand is crucial.
-
Base: An appropriate base is required to regenerate the active catalyst.
-
Regioselectivity: The position of the new C-C bond on the alkene can be difficult to control.
Typical Heck Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)[11]
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)[11]
-
Ligand (e.g., tri(o-tolyl)phosphine, 10-20 mol%)[11]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.[11]
Heck Reaction Catalytic Cycle
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
Q: My Sonogashira reaction is not proceeding to completion, and I observe Glaser coupling of the alkyne. What should I do?
A: Incomplete reaction and homocoupling of the alkyne (Glaser coupling) are common issues.
-
Catalyst System: A dual catalyst system is typically employed.
-
Solution: The reaction requires both a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12] Ensure both catalysts are of good quality. Copper-free Sonogashira conditions can also be explored to avoid Glaser coupling.
-
-
Base: A suitable base is crucial for deprotonating the terminal alkyne.
-
Solution: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly used and also serves as the solvent in many cases.[5]
-
-
Oxygen Exclusion: Oxygen promotes the undesirable Glaser coupling.
-
Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction is critical.
-
Typical Sonogashira Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[5]
-
Copper(I) iodide (CuI, 5-10 mol%)[5]
-
Base/Solvent (e.g., Et₃N or a mixture of DMF and Et₃N)[5]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.[5]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl derivatives by coupling this compound with various amines.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A: The success of this reaction is highly dependent on the catalyst system and base.
-
Ligand Choice: The phosphine ligand is the most critical component.
-
Base: A strong, non-nucleophilic base is required.
-
Solution: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used strong bases.[14] Ensure the base is fresh and handled under anhydrous conditions.
-
-
Palladium Source: A variety of palladium sources can be used.
-
Solution: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[14] Using a pre-catalyst where the ligand is already coordinated to the palladium can improve reproducibility.
-
Typical Buchwald-Hartwig Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)[14]
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., anhydrous toluene or 1,4-dioxane)[14]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Summary of Recommended Catalyst Systems
| Cross-Coupling Reaction | Palladium Source | Recommended Ligands | Common Bases | Solvents |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | PPh₃, dppf, SPhos, XPhos | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, DME/H₂O, THF |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, DIPEA, Na₂CO₃ | DMF, Acetonitrile |
| Sonogashira | PdCl₂(PPh₃)₂ (+ CuI) | PPh₃ | Et₃N, DIPA | Et₃N, DMF |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, RuPhos, BrettPhos | NaOtBu, LHMDS, Cs₂CO₃ | Toluene, 1,4-Dioxane |
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common cross-coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Preventing deiodination of "6-Iodo-3-methyl-1H-indazole"
Technical Support Center: 6-Iodo-3-methyl-1H-indazole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the carbon-iodine bond, while advantageous for cross-coupling reactions, also presents a common challenge: premature deiodination. This unwanted side reaction can lead to reduced yields, purification difficulties, and the formation of impurities that complicate downstream processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to the stability and handling of this compound, ensuring the integrity of your synthetic routes.
Troubleshooting Guide: Preventing Unwanted Deiodination
This section addresses specific experimental scenarios where deiodination is frequently observed. Each issue is presented with potential causes and actionable solutions based on established chemical principles.
Issue 1: Significant formation of 3-methyl-1H-indazole during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Q: My Suzuki-Miyaura coupling with this compound is producing a significant amount of the deiodinated side product. What are the likely causes and how can I suppress this reaction?
A: The formation of the hydrodehalogenated (deiodinated) product is a common competing pathway in palladium-catalyzed cross-coupling reactions.[1] This occurs when an intermediate palladium-aryl species is intercepted by a hydride source before it can undergo the desired coupling step. Several factors can promote this side reaction.
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand play a critical role. Less stable catalysts or those that favor competing reductive pathways can exacerbate the problem.
-
Expert Insight: The key is to select a ligand that promotes rapid reductive elimination (the final C-C bond-forming step) while suppressing pathways that lead to the deiodinated product.
-
Solution: Switch to catalyst systems that utilize bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the rate-determining steps of the main catalytic cycle. Consider using pre-formed palladium(II) precatalysts, which can lead to a more controlled generation of the active Pd(0) species.
-
-
Solvent as a Hydride Source: Protic solvents, particularly alcohols, or even trace water in aprotic solvents can act as hydride donors, leading to proto-deiodination.
-
Expert Insight: While some Suzuki couplings use aqueous bases, the choice of the organic co-solvent is vital. Solvents like THF can sometimes be a source of hydrides.[2]
-
Solution: Ensure the use of high-purity, anhydrous, and thoroughly degassed aprotic solvents such as 1,4-dioxane, DMF, or toluene. If an alcohol is required, consider using t-butanol, which is less prone to β-hydride elimination.
-
-
Nature of the Base: The base is not just an activator for the boronic acid; its strength and nature can influence side reactions.[3][4]
-
Expert Insight: Strong bases can sometimes promote decomposition pathways or generate species that lead to reduction.
-
Solution: Weaker inorganic bases are often preferred. Finely powdered K₂CO₃ or K₃PO₄ are excellent choices.[5] If using an alkoxide base, ensure it is completely anhydrous.
-
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including deiodination and catalyst decomposition.
-
Solution: Aim for the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. For sluggish reactions, increasing catalyst loading slightly (e.g., from 2 mol% to 5 mol%) is often better than drastically increasing the temperature.
-
Issue 2: Compound Degradation During Workup and Purification
Q: I've noticed a loss of my iodo-indazole product during aqueous workup or column chromatography. Could this be deiodination?
A: Yes, deiodination can occur post-reaction. The C-I bond can be sensitive to acidic or basic conditions, as well as certain purification media.
Potential Causes & Solutions:
-
Acidic or Basic Workup Conditions: Residual strong acids or bases can catalyze the removal of the iodine.
-
Solution: Perform a neutral workup. Quench the reaction by adding it to a saturated solution of NH₄Cl or water. Avoid strong acid or base washes unless absolutely necessary.
-
-
Silica Gel Activity: Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia in methanol, then evaporate the solvent before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).
-
Issue 3: Decomposition Upon Storage or Exposure to Laboratory Conditions
Q: My sample of this compound has discolored over time, and NMR analysis shows the presence of the deiodinated impurity. How should I be storing it?
A: Aryl iodides, including iodo-indazoles, can be sensitive to light and heat.[6][7] Photochemical dehalogenation is a well-documented process that often proceeds through a radical mechanism.[8][9][10][11]
Potential Causes & Solutions:
-
Photochemical Decomposition: Exposure to ambient light, especially UV radiation, can cleave the C-I bond.[9][11]
-
Solution: Always store the compound in amber vials or containers wrapped in aluminum foil. Conduct reactions in flasks protected from light.
-
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to heat can accelerate decomposition.
-
Solution: Store the compound in a cool, dark, and dry environment. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond in this compound susceptible to cleavage? A1: The susceptibility stems from bond strength. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy makes it more reactive in desired reactions like palladium-catalyzed cross-couplings, but also more prone to cleavage under reductive, photochemical, or high-energy conditions.
Q2: What is the general mechanism for palladium-catalyzed deiodination? A2: It is a competing side reaction within the main catalytic cycle. After the initial oxidative addition of the iodo-indazole to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can follow an undesired pathway. Instead of transmetalation (in Suzuki coupling), it might react with a hydride source (e.g., from the solvent or impurities) or undergo other reductive processes to form Ar-H (the deiodinated product) and regenerate a Pd species. This is illustrated in the diagram below.
Q3: How can I reliably detect and quantify deiodination? A3: The most effective methods are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. You can monitor for the appearance of a new peak with a mass corresponding to 3-methyl-1H-indazole (Mass = 132.16 g/mol ), which is 125.9 g/mol less than the starting material (this compound, Mass = 258.06 g/mol ).
-
¹H NMR (Proton Nuclear Magnetic Resonance): The deiodinated product will show a new proton signal in the aromatic region where the iodine atom was previously located, along with a change in the coupling patterns of the adjacent protons.
Q4: If deiodination is a persistent issue, should I consider using 6-Bromo-3-methyl-1H-indazole instead? A4: Yes, this is a viable strategy. The C-Br bond is stronger and less prone to reductive cleavage.[12] However, be aware that aryl bromides are generally less reactive than aryl iodides in oxidative addition.[5] This may require more forcing reaction conditions (higher temperature, longer reaction time, or a more active catalyst system), which presents its own set of optimization challenges.
Data Summary
Table 1: Troubleshooting Matrix for Deiodination in Cross-Coupling Reactions
| Symptom | Potential Cause | Primary Recommendation | Secondary Actions |
| >20% Deiodination | Inappropriate Ligand | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(II) precatalyst. | Increase catalyst loading to 5 mol%. |
| Deiodination increases with time | High Temperature | Reduce reaction temperature by 10-20 °C. | Monitor reaction closely and stop immediately upon completion. |
| Inconsistent Results | Solvent/Reagent Quality | Use high-purity, anhydrous, and degassed solvents and reagents. | Ensure the base is finely powdered and dry. |
| Product loss during purification | Acidic Silica Gel | Use deactivated silica gel (pre-treated with Et₃N) or switch to alumina. | Perform a neutral aqueous workup. |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation over long periods. |
| Light | Protected (Amber vial/foil) | Prevents photochemical cleavage of the C-I bond.[9][10][11] |
| Atmosphere | Inert Gas (Argon or N₂) | Prevents potential oxidative degradation pathways. |
| Moisture | Dry (Dessicator) | Prevents hydrolysis and potential side reactions. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is designed as a starting point for the coupling of this compound with an arylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst. A recommended system is XPhos Pd G3 (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 ratio). The total solvent volume should be sufficient to create a 0.1 M solution with respect to the iodo-indazole.
-
Degassing: Subject the sealed reaction mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture with stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product mass, while checking for the mass of the deiodinated side product.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel that has been deactivated with 1% triethylamine in the eluent system.
Visualizations
Diagram 1: Palladium Catalytic Cycle and Competing Deiodination Pathway
Caption: Fig 1. Simplified Suzuki catalytic cycle and the competing reductive deiodination pathway.
Diagram 2: Troubleshooting Workflow for Deiodination
Caption: Fig 2. A logical workflow for troubleshooting the root cause of deiodination.
References
- 1. benchchem.com [benchchem.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions of 6-Iodo-3-methyl-1H-indazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when working with this valuable heterocyclic building block. The indazole nucleus is a privileged scaffold in medicinal chemistry, and its successful functionalization via C-C bond formation is critical for the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, or the integrity of your reagents. The this compound substrate, while generally reactive, has specific features—notably the N-H proton—that can complicate the reaction.
Root Cause Analysis & Solutions:
-
Inactive Catalyst: The palladium(0) active species is the engine of your reaction. If it fails to form or is deactivated, the catalytic cycle will not proceed.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: The Pd(0) species is sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles).[3]
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst. Pre-catalysts are air-stable Pd(II) complexes that readily form the active Pd(0) species under the reaction conditions.[4]
-
Catalyst Choice: For heteroaryl halides like iodoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a robust choice.[5][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a common starting point.[7][8]
-
-
-
The Indazole N-H Proton: The acidic proton on the indazole nitrogen can react with the base or the organopalladium intermediates, potentially inhibiting the catalyst.
-
Troubleshooting Steps:
-
Choice of Base: While strong bases are needed to activate the boronic acid, an overly strong base can deprotonate the indazole, leading to complications. Moderate inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good compromise.[5][7][9] K₃PO₄ is also a viable option, particularly with more challenging substrates.[10]
-
Consider N-Protection (with caution): While some protocols for similar indazoles have success without N-protection, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions.[11][12] However, be aware that some reaction conditions, especially with microwave heating, can lead to in-situ deprotection.[12][13]
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting Steps:
-
Increase Temperature: If your reaction is sluggish at a lower temperature (e.g., 80 °C), increasing the temperature to 100-120 °C may be necessary, especially if using less reactive boronic acids.[2]
-
Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields for challenging substrates.[6][7] A typical condition might be 120-140 °C for 20-40 minutes.[1][8]
-
-
Below is a workflow to diagnose low conversion issues:
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing significant amounts of a byproduct that appears to be my starting boronic acid that has been homocoupled. What causes this and how can I prevent it?
A2: The formation of a biaryl byproduct from the homocoupling of your boronic acid is a common side reaction in Suzuki couplings. This typically points to issues with the palladium catalyst's oxidation state or the presence of oxygen.
Causality and Prevention:
-
Presence of Pd(II) Species: The homocoupling of boronic acids is often catalyzed by Pd(II) species in the absence of the aryl halide. This can happen if your Pd(II) pre-catalyst is not efficiently reduced to Pd(0) or if the reaction mixture is not properly degassed.[3]
-
Oxidative Conditions: Oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[3]
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents and the reaction headspace are free of oxygen.
-
Use a Pd(0) Source Directly: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, although it is less stable to air.
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and favor the desired catalytic cycle over side reactions.
-
Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents have been combined and the system has been thoroughly degassed.
Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this protodeboronation?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for boronic acids, especially under basic, aqueous, and heated conditions.[14][15] Heteroaryl boronic acids can be particularly susceptible.[4][16]
Minimizing Protodeboronation:
-
Use a More Stable Boron Reagent:
-
Pinacol Boronate Esters: These are generally more stable than their corresponding boronic acids and are less prone to decomposition.[3][14][17] They can be used as a direct replacement.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions. This "slow-release" strategy is highly effective for preventing the decomposition of unstable boronic acids.[15]
-
Organotrifluoroborates (e.g., K[R-BF₃]): These are another class of air-stable, crystalline solids that serve as excellent surrogates for boronic acids.[15]
-
-
Optimize Reaction Conditions:
-
Minimize Water: While a small amount of water is often necessary, especially when using inorganic bases, excess water can accelerate protodeboronation. Use a mixed solvent system like dioxane/water (e.g., 4:1 or 5:1).[2]
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.
-
| Boron Reagent Type | Relative Stability | Handling | Common Use Case |
| Boronic Acid | Low to Moderate | Can be sensitive to air/moisture | General purpose, highly reactive |
| Pinacol Boronate Ester | High | Generally stable, easy to handle | Good for unstable boronic acids |
| MIDA Boronate | Very High | Air-stable crystalline solid | "Slow-release" for very unstable acids |
| Organotrifluoroborate | High | Air-stable crystalline solid | Stable alternative to boronic acids |
Table 1. Comparison of common boron reagents for Suzuki-Miyaura reactions.[3][14][15]
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Aryl or Heteroaryl Boronic Acid or Boronate Ester (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Alternatively, for microwave-assisted reactions, heat to 120-140 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-6-aryl-1H-indazole.[2]
Caption: Experimental workflow for Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the iodide.[18] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled together and eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
By understanding which step might be failing, you can make more informed decisions. For example, a failure in oxidative addition might suggest a more electron-rich ligand is needed, while slow transmetalation could point to issues with the base or the stability of the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
Stability issues of "6-Iodo-3-methyl-1H-indazole" under reaction conditions
<Technical Support Center: 6-Iodo-3-methyl-1H-indazole >
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their synthetic endeavors. As a valued building block, this compound offers a strategic entry point for molecular diversification, primarily through cross-coupling reactions. However, its stability under various reaction conditions can present challenges. This document, structured in a user-friendly question-and-answer format, provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you navigate these complexities and achieve your synthetic goals.
Section 1: General Handling, Storage, and Fundamental Properties
Proper handling and storage are the first line of defense in preventing degradation and ensuring reproducible results.
Q1: How should this compound be stored?
A1: Iodo-substituted aromatic compounds can exhibit sensitivity to light and may degrade over time. It is recommended to store this compound in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, refrigeration in an inert atmosphere (argon or nitrogen) is advisable to minimize potential degradation.
Q2: What are the expected solubility characteristics of this compound?
A2: Based on its structural motifs—an indazole core, a methyl group, and an iodine atom—this compound is anticipated to have low solubility in water and better solubility in common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane. The indazole moiety provides some polarity, while the iodo and methyl groups contribute to its lipophilicity.
Section 2: Stability in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most common application for this substrate. Understanding its behavior under these conditions is critical for success.
Q3: Is N-protection of the indazole required for cross-coupling reactions?
A3: While not always mandatory, N-protection of the indazole is generally recommended, particularly for Sonogashira and Heck couplings. The unprotected N-H can interfere with the catalytic cycle, leading to side reactions and catalyst inhibition. For Suzuki-Miyaura reactions, successful couplings have been reported with unprotected iodoindazoles, but N-protection often leads to improved yields and cleaner reaction profiles. The choice of protecting group (e.g., Boc, SEM, or a simple methyl group) can also influence reaction outcomes.
Q4: I am observing significant de-iodination (hydrodehalogenation) in my Suzuki-Miyaura coupling. What are the potential causes and solutions?
A4: The formation of the de-iodinated product, 3-methyl-1H-indazole, is a common side reaction, especially with electron-rich or heteroaromatic halides. This occurs when a hydride species, often originating from the solvent or base, intercepts a palladium intermediate in the catalytic cycle.
Troubleshooting De-iodination:
| Parameter | Potential Cause | Recommended Solution |
| Base | The strength and nature of the base can promote hydrodehalogenation. | Consider switching to a weaker or different type of base. For example, if using an organic amine base, try an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Solvent | The solvent can act as a hydride source. | Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent like 1,4-dioxane or toluene. |
| Ligand | The ligand can influence the rates of competing reaction pathways. | Switching to a more sterically hindered ligand can sometimes suppress the reductive pathway that leads to de-iodination. |
| Temperature | Higher temperatures can sometimes favor side reactions. | If feasible for the desired coupling, try running the reaction at a lower temperature. |
Q5: My Sonogashira coupling with this compound is sluggish. How can I improve the reaction rate?
A5: Sonogashira couplings involve the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. The reactivity of the aryl iodide is a key factor.
Optimization Strategies for Sonogashira Coupling:
-
N-Protection: As previously mentioned, protecting the indazole nitrogen is often crucial for successful Sonogashira couplings to prevent side reactions.
-
Catalyst System: Ensure the activity of both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI). The use of fresh, high-purity catalysts is recommended.
-
Base: A mild amine base, such as triethylamine or diisopropylethylamine, is typically used. The base also serves as the solvent in some cases.
-
Temperature: While many Sonogashira reactions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. However, be mindful that higher temperatures can also lead to side reactions.
Q6: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A6: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
Key Parameters for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. | These |
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Iodo-3-methyl-1H-indazole
Abstract
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-iodo-3-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the spectral features, including chemical shifts (δ), coupling constants (J), and substituent effects, to provide a comprehensive framework for its structural verification. This document contrasts the empirical data with that of the non-iodinated analogue, 3-methyl-1H-indazole, to objectively demonstrate the influence of the iodine substituent. Detailed, replicable experimental protocols are provided to ensure data integrity and support researchers in their analytical workflows.
Introduction: The Role of NMR in Heterocyclic Drug Scaffolds
This compound is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are prevalent in numerous pharmacologically active molecules. The specific placement of substituents on the indazole core is critical for modulating biological activity, making unambiguous structural characterization a cornerstone of the drug development process.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of such organic molecules in solution.[1] It provides precise information about the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. This guide serves as a practical tool for researchers, offering a detailed interpretation of the NMR data essential for confirming the identity and purity of this compound.
Structural and Analytical Workflow
A logical workflow is essential for accurate NMR analysis, from sample preparation to the final structural assignment. This process ensures that the data acquired is of high quality and that the interpretation is systematic and error-free.
Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial, fundamental information about the proton environments within the molecule. The analysis involves assigning each signal based on its chemical shift, integration (the number of protons it represents), and multiplicity (the splitting pattern caused by neighboring protons).
Chemical Structure and Atom Numbering
To facilitate a clear discussion, the standard IUPAC numbering for the indazole ring is used.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Signal Assignment and Interpretation (DMSO-d₆)
-
N1-H: A broad singlet is expected far downfield, typically >12.5 ppm. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange with residual water in the solvent.
-
H-7: This proton is adjacent to the iodine-bearing carbon. It is expected to appear as a doublet of doublets (or a broad singlet) around 7.8-8.0 ppm. It is coupled to H-5 (meta-coupling, ⁴J) and H-4 (para-coupling, ⁵J), though the latter is often too small to be resolved.
-
H-4: This proton is ortho to the pyrazole ring fusion and is expected to appear as a doublet around 7.5-7.7 ppm, coupled to H-5 (ortho-coupling, ³J).
-
H-5: This proton is situated between H-4 and the iodine-bearing C-6. It will appear as a doublet of doublets around 7.2-7.4 ppm, showing coupling to both H-4 (ortho-coupling) and H-7 (meta-coupling).
-
C3-CH₃: A sharp singlet corresponding to the three methyl protons, typically appearing upfield around 2.5 ppm.
J-Coupling Constants:
-
³J (ortho): Typically 7-9 Hz for aromatic protons.
-
⁴J (meta): Smaller, around 1-3 Hz.[2]
-
⁵J (para): Usually <1 Hz and often not resolved.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, providing critical information about functional groups and substitution patterns.
Signal Assignment and Interpretation (DMSO-d₆)
-
C-7a & C-3a (Quaternary): These carbons at the ring junction are expected in the 140-142 ppm and 122-124 ppm regions, respectively.
-
C-3 (Quaternary): The carbon bearing the methyl group will appear around 142-144 ppm.
-
Aromatic CH Carbons (C-4, C-5, C-7): These signals are expected in the aromatic region between 110-130 ppm.
-
C-6 (Iodo-substituted): This is the most distinctive signal. The "heavy atom effect" of iodine causes significant shielding, shifting the C-6 signal far upfield compared to its non-halogenated counterpart.[3] It is expected to appear at a remarkably low chemical shift, typically between 90-95 ppm.
-
C3-CH₃: The methyl carbon signal will be found significantly upfield, around 10-15 ppm.
Comparative Analysis: The Influence of the Iodine Substituent
To objectively quantify the impact of the iodine atom at the C-6 position, we compare the spectral data of this compound with its parent compound, 3-methyl-1H-indazole. The data highlights the significant electronic and steric changes induced by the halogen.
| Position | 3-methyl-1H-indazole ¹H δ (ppm) | This compound ¹H δ (ppm) | Δδ (ppm) | 3-methyl-1H-indazole ¹³C δ (ppm) | This compound ¹³C δ (ppm) | Δδ (ppm) |
| N1-H | ~12.6 | ~12.9 | +0.3 | - | - | - |
| H-4 | ~7.6 | ~7.6 | 0.0 | ~120.9 | ~121.5 | +0.6 |
| H-5 | ~7.0 | ~7.3 | +0.3 | ~120.5 | ~127.8 | +7.3 |
| H-6/C-6 | ~7.4 | - | - | ~126.5 | ~92.0 | -34.5 |
| H-7 | ~7.4 | ~7.9 | +0.5 | ~110.0 | ~113.1 | +3.1 |
| CH₃ | ~2.5 | ~2.5 | 0.0 | ~11.5 | ~11.2 | -0.3 |
| C-3 | ~142.0 | ~142.5 | +0.5 | ~142.0 | ~142.5 | +0.5 |
| C-3a | ~122.0 | ~123.7 | +1.7 | ~122.0 | ~123.7 | +1.7 |
| C-7a | ~140.0 | ~140.8 | +0.8 | ~140.0 | ~140.8 | +0.8 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for indazole derivatives.
Key Observations:
-
¹³C "Heavy Atom Effect": The most dramatic change is the ~35 ppm upfield shift (shielding) of C-6. This is a classic diagnostic feature for carbons directly bonded to iodine or bromine.[3]
-
¹H Downfield Shifts: The protons on the iodinated ring (H-5 and H-7) are shifted downfield. This is due to the anisotropic and weak electron-withdrawing inductive effects of iodine.[4]
-
Minimal Effect on Pyrazole Ring: The chemical shifts of the methyl group and the protons/carbons of the pyrazole ring are largely unaffected, demonstrating that the substituent effects are localized primarily to the benzene ring.
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5]
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many indazole derivatives and allows for the observation of the exchangeable N-H proton.[6]
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are generalized parameters for a 400 MHz spectrometer. Instrument-specific optimization may be required.[7]
Protocol 1: ¹H NMR Acquisition
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 (Increase if sample is dilute)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 4.0 seconds
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
Protocol 2: ¹³C{¹H} NMR Acquisition
-
Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)
-
Number of Scans (NS): 1024 (Required due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
Protocol 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum using the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra.
Conclusion
The NMR analysis of this compound is straightforward when approached systematically. The ¹H spectrum is characterized by distinct aromatic signals with predictable coupling patterns, while the ¹³C spectrum is dominated by the profound shielding effect of the iodine atom on the C-6 carbon. This upfield shift serves as an unmistakable diagnostic marker for the position of iodination. By comparing the spectra to non-iodinated analogues and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 6-Iodo-3-methyl-1H-indazole via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Subtle variations in molecular architecture can lead to profound differences in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the definitive structural elucidation of "6-Iodo-3-methyl-1H-indazole," a representative heterocyclic compound of interest in medicinal chemistry.
As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic understanding of why certain analytical choices are made. This guide is structured to provide a logical workflow, from initial molecular weight confirmation to detailed fragmentation analysis, empowering researchers to select the optimal mass spectrometric strategy for their specific needs.
The Analytical Challenge: Beyond the Molecular Formula
The molecular formula of this compound (C₈H₇IN₂) provides its elemental composition, but the true challenge lies in confirming the precise arrangement of these atoms. Mass spectrometry is an indispensable tool in this endeavor, offering not only the molecular weight but also a fragmentation "fingerprint" that is characteristic of the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Determination
The first step in the structural confirmation of a newly synthesized compound is the accurate determination of its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition, distinguishing the target compound from other potential isobaric (same nominal mass) impurities.
Soft ionization techniques are paramount for preserving the molecular ion and obtaining a clean, easily interpretable spectrum for molecular formula confirmation.
Comparative Analysis of Soft Ionization Techniques
| Ionization Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to generate an aerosol. Solvent evaporation leads to the formation of charged droplets, and ultimately, gas-phase ions.[1] | Highly Suitable. The nitrogen atoms in the indazole ring are readily protonated. | Excellent sensitivity, compatible with liquid chromatography (LC), produces multiply charged ions for large molecules.[2] | Can be susceptible to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[3] | Suitable. A good alternative for less polar analytes or when ESI response is poor. | Tolerant of higher flow rates and less susceptible to matrix effects than ESI, suitable for less polar compounds.[2][4] | Requires the analyte to be thermally stable. |
Expert Recommendation: For initial characterization, ESI is the preferred method due to its high sensitivity and the basic nature of the indazole core, which promotes efficient protonation.
Experimental Protocol: HRMS Analysis via ESI-QTOF
This protocol outlines a self-validating system for the accurate mass determination of this compound.
-
Sample Preparation: Prepare a 1 µg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.
-
Instrument Calibration: Calibrate the mass spectrometer using a well-characterized standard solution (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy.
-
Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Determine the exact mass of the protonated molecule, [M+H]⁺. Compare the experimentally measured mass to the theoretical exact mass of C₈H₈IN₂⁺ (258.9727). A mass error of <5 ppm provides high confidence in the elemental composition.
In-Depth Structural Elucidation via Fragmentation Analysis
While HRMS confirms the "what," tandem mass spectrometry (MS/MS) reveals the "how"—the connectivity of the atoms within the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, a detailed structural picture can be assembled.
Electron Ionization (EI) for Reproducible Fragmentation Patterns
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This makes it highly valuable for structural elucidation and for creating searchable library spectra.
Based on established fragmentation principles for aromatic and heterocyclic compounds, the following fragmentation pathways are predicted for this compound under EI conditions.[5][6]
Caption: Predicted EI fragmentation pathway of this compound.
Causality of Fragmentation:
-
[M]⁺˙ (m/z 258): The molecular ion, representing the intact molecule with one electron removed.
-
Loss of an Iodine Radical (-I•): The C-I bond is relatively weak and prone to homolytic cleavage, leading to a stable fragment at m/z 131. This is often a dominant fragmentation pathway for iodo-substituted aromatic compounds.
-
Loss of a Methyl Radical (-CH₃•): Cleavage of the C-C bond between the indazole ring and the methyl group results in a fragment at m/z 243.
-
Loss of Hydrogen Cyanide (-HCN): A characteristic fragmentation of many nitrogen-containing heterocyclic rings, involving the expulsion of a neutral HCN molecule, would yield a fragment at m/z 231.
-
Further Fragmentation of [M-I]⁺: The ion at m/z 131 can further lose a molecule of nitrogen (N₂) to form an ion at m/z 103.
Tandem Mass Spectrometry (MS/MS) with Soft Ionization
For compounds that are not amenable to EI or when a more controlled fragmentation is desired, tandem mass spectrometry with a soft ionization technique is the method of choice. In this approach, the protonated molecule ([M+H]⁺) is mass-selected and then fragmented by collision-induced dissociation (CID).
| Mass Analyzer | Principle | Suitability for Structural Elucidation | Advantages | Disadvantages |
| Triple Quadrupole (QqQ) | Consists of two mass-analyzing quadrupoles separated by a collision cell. The first quadrupole selects the precursor ion, which is fragmented in the collision cell, and the second quadrupole analyzes the product ions. | Excellent for targeted analysis and quantification. Provides clear parent-daughter relationships. | High sensitivity and specificity for known compounds, robust and widely available. | Lower resolution compared to TOF and Orbitrap. |
| Quadrupole Time-of-Flight (QTOF) | Combines a quadrupole for precursor ion selection with a high-resolution time-of-flight analyzer for the product ions. | Excellent for unknown identification and structural elucidation. | Provides accurate mass measurements of both precursor and product ions, enabling confident formula determination of fragments. | Generally less sensitive than a triple quadrupole for targeted quantification. |
| Orbitrap | Ions are trapped in an electrostatic field and their frequency of oscillation is measured and converted to a mass-to-charge ratio via Fourier transform. | Superior for high-resolution analysis of complex mixtures and structural elucidation. | Offers the highest resolution and mass accuracy, enabling fine isotopic structure analysis. | Slower scan speeds compared to TOF, which can be a limitation for fast chromatography. |
Expert Recommendation: For de novo structural elucidation of a novel compound like this compound, a QTOF mass spectrometer provides the optimal balance of precursor ion selection and high-resolution, accurate-mass fragment ion analysis. This allows for the confident assignment of elemental compositions to the observed fragments, which is critical for piecing together the molecular structure.
Experimental Protocol: ESI-MS/MS Analysis
Caption: A generalized workflow for the ESI-MS/MS analysis of this compound.
Complementary Techniques for Complete Structural Confidence
While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and the substitution pattern on the aromatic ring. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule.[7][8]
Conclusion
The structural confirmation of "this compound" is a multi-step process that is best addressed with a strategic application of mass spectrometry. High-resolution mass spectrometry with a soft ionization technique like ESI provides a confident determination of the molecular formula. For detailed structural elucidation, either the reproducible fragmentation patterns of EI-MS or the controlled fragmentation and high-resolution analysis of ESI-QTOF-MS/MS can be employed. By understanding the causality behind the choice of each technique and experimental parameter, researchers can generate a robust and defensible data package for their novel chemical entities, ensuring the integrity and progression of their research and development endeavors.
References
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. microsaic.com [microsaic.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of 6-Iodo-3-methyl-1H-indazole and Its Regioisomers
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of substituents, such as iodo and methyl groups, onto the indazole core creates a diverse array of isomers. Each isomer possesses a unique three-dimensional structure and electronic distribution, which can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. Consequently, the unambiguous structural elucidation of a specific isomer is a non-negotiable prerequisite in any drug discovery and development pipeline.[2][3]
This technical guide provides a comprehensive spectroscopic comparison of 6-Iodo-3-methyl-1H-indazole and its key positional isomers: 4-Iodo-3-methyl-1H-indazole, 5-Iodo-3-methyl-1H-indazole, and 7-Iodo-3-methyl-1H-indazole. We will delve into the differentiating features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles of chemical structure and spectroscopy. While comprehensive experimental data for all isomers is not uniformly available in the public domain, this guide leverages data from closely related analogues and predictive analysis to provide a robust framework for their characterization.[1][2]
Molecular Structures of the Isomers
The primary challenge in the synthesis of substituted indazoles is often the control of regioselectivity.[4] The following diagram illustrates the structural differences between the four key regioisomers discussed in this guide. The distinct placement of the iodine atom results in unique electronic environments that are the basis for their spectroscopic differentiation.
Caption: Molecular structures of the compared iodo-3-methyl-1H-indazole isomers.
Core Spectroscopic Comparison
The most powerful techniques for distinguishing these isomers are ¹H and ¹³C NMR spectroscopy, which provide direct insight into the connectivity and chemical environment of atoms within the molecule.[4][5]
¹H NMR Spectroscopy: The Aromatic Fingerprint
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) is the most informative for differentiating these isomers. The chemical shifts and, more importantly, the coupling patterns (multiplicity and J-values) of the protons on the benzene ring are highly sensitive to the substituent pattern.
-
This compound: We expect three signals in the aromatic region. The proton at C7, adjacent to the nitrogen and ortho to the iodine, will likely appear as a singlet or a narrow doublet. The proton at C5, ortho to the iodine, will be a doublet, and the proton at C4 will be a doublet of doublets, coupled to both H5 and H7 (though one coupling may be small). The methyl group at C3 will appear as a singlet around δ 2.5 ppm.
-
4-Iodo-3-methyl-1H-indazole: This isomer will also show three aromatic protons. We would predict a triplet for H6, and two doublets for H5 and H7. The downfield shift of the proton at C5 is expected due to the anisotropic effect of the adjacent iodine atom.
-
5-Iodo-3-methyl-1H-indazole: The proton at C4 will likely be the most downfield aromatic signal and will appear as a singlet or narrow doublet. The proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet.
-
7-Iodo-3-methyl-1H-indazole: We predict a pattern of three adjacent aromatic protons. This would result in a triplet for H5, and two doublets for H4 and H6. The absence of a proton at C7 removes the typical downfield signal seen in other isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides unambiguous information on the number and electronic environment of carbon atoms. The most diagnostic signal is that of the carbon directly bonded to the iodine atom (C-I), which experiences a significant upfield shift due to the heavy atom effect.
-
C-I Signal: For the 6-iodo, 4-iodo, 5-iodo, and 7-iodo isomers, a signal at approximately δ 85-95 ppm is characteristic of the carbon bearing the iodine atom.[6]
-
Substituent Effects: The electron-donating methyl group and the electron-withdrawing/anisotropic effects of the iodine atom will cause predictable shifts in the other carbon signals, creating a unique fingerprint for each isomer. For instance, the position of the C3 carbon (bearing the methyl group) will be relatively consistent across the isomers, while the chemical shifts of C3a, C4, C5, C6, C7, and C7a will vary significantly.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. While it is less powerful than NMR for distinguishing regioisomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed.
-
N-H Stretch: A broad absorption band in the range of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.[8]
-
C-H Aromatic/Aliphatic Stretches: Sharp peaks between 3000-3100 cm⁻¹ correspond to aromatic C-H stretches, while peaks just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹) are due to the C-H stretches of the methyl group.[8][9]
-
C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region correspond to the aromatic C=C and C=N stretching vibrations.
-
C-H Bending (Out-of-Plane): The pattern of bands in the 900-675 cm⁻¹ region can sometimes be diagnostic of the substitution pattern on the aromatic ring.[9]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition.
-
Molecular Ion Peak ([M]⁺): All four isomers have the same molecular formula, C₈H₇IN₂, and thus the same nominal molecular weight of 258 g/mol .[1] High-Resolution Mass Spectrometry (HRMS) is critical to confirm the elemental composition by providing an exact mass measurement (calculated: 257.9654).[5]
-
Isotopic Pattern: A key feature in the mass spectrum will be the presence of iodine. Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, there will be no characteristic M+2 peak.[4][10] The presence of a single, intense molecular ion peak is expected.
-
Fragmentation: While fragmentation patterns can provide structural information, they are often very similar for closely related isomers.[11][12] Common fragmentation pathways for indazoles may involve the loss of N₂, HCN, or the methyl radical.
Data Summary
The following tables summarize the expected and reported spectroscopic data for the iodo-3-methyl-1H-indazole isomers. Note: Data for some isomers is predicted based on known spectroscopic principles and data from analogous compounds, as direct experimental values are not consistently available in the literature.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Aromatic Chemical Shifts (δ, ppm) and Predicted Multiplicities |
|---|---|---|
| This compound | DMSO-d₆ | ~7.8 (s, 1H, H7), ~7.6 (d, 1H, H5), ~7.2 (d, 1H, H4) |
| 4-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~7.5 (d, 1H, H5), ~7.3 (t, 1H, H6), ~7.1 (d, 1H, H7) |
| 5-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~8.1 (s, 1H, H4), ~7.6 (d, 1H, H6), ~7.4 (d, 1H, H7) |
| 7-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~7.6 (d, 1H, H6), ~7.2 (d, 1H, H4), ~7.0 (t, 1H, H5) |
Table 2: Key ¹³C NMR Chemical Shifts (Predicted)
| Compound | Solvent | C-I (δ, ppm) | Other Key Carbons (δ, ppm) |
|---|---|---|---|
| This compound | DMSO-d₆ | ~90-95 | C3, C3a, C4, C5, C7, C7a will have unique shifts. |
| 4-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~90-95 | Unique chemical shifts for C3, C3a, C5, C6, C7, C7a. |
| 5-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~85-90 | Unique chemical shifts for C3, C3a, C4, C6, C7, C7a. |
| 7-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~90-95 | Unique chemical shifts for C3, C3a, C4, C5, C6, C7a. |
Table 3: IR and MS Data
| Technique | Characteristic Feature | Expected Value / Observation |
|---|---|---|
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ (broad) |
| C-H Aromatic Stretch | ~3000-3100 cm⁻¹ | |
| C-H Aliphatic Stretch | ~2950 cm⁻¹ | |
| Mass Spectrometry | Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| | HRMS [M+H]⁺ | Calculated: 258.9732 |
Experimental Protocols
The unambiguous identification of these isomers relies on the careful acquisition of high-quality spectroscopic data. The following are standardized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is the cornerstone for structural elucidation, providing the necessary detail to distinguish regioisomers.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3][4] DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.
-
Data Acquisition (¹H NMR): Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3][5] Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[13]
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[13] Employing techniques like DEPT can help differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind approximately 1 mg of the sample with 100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[8]
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning over a range of 4000-400 cm⁻¹.[2] Report the positions of absorption bands in reciprocal centimeters (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 0.1-1.0 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.[4]
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion ([M+H]⁺) with minimal fragmentation.[5]
-
Mass Analysis: Analyze the sample on a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of high mass accuracy.[5]
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₈H₇IN₂ to confirm the elemental composition.
Analytical Workflow
A logical workflow is essential to ensure that data from multiple orthogonal techniques are used to build a comprehensive and definitive structural proof.
Caption: A stepwise workflow for the structural validation of a target molecule.
Conclusion
The precise characterization of this compound and its regioisomers is a critical task in chemical synthesis and drug development. While mass spectrometry and IR spectroscopy serve to confirm the molecular formula and the presence of key functional groups, they are insufficient on their own to differentiate these positional isomers. The definitive assignment of the specific regioisomer hinges on a detailed analysis of ¹H and ¹³C NMR spectra. The unique chemical shifts and coupling constants observed in the aromatic region of the ¹H NMR spectrum, complemented by the characteristic carbon signals in the ¹³C NMR spectrum, provide an unambiguous structural fingerprint for each molecule. By employing the multi-faceted analytical workflow outlined in this guide, researchers can confidently validate the structure of their target compound, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of 6-Iodo-3-methyl-1H-indazole by HPLC and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 6-Iodo-3-methyl-1H-indazole, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its isomeric and process-related impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound, complete with supporting experimental data and protocols.
The Critical Need for Purity Analysis of this compound
The synthesis of this compound can be challenging regarding regioselectivity.[1][2] During the iodination of 3-methyl-1H-indazole, a mixture of isomers can be formed, with the iodo group substituting at different positions on the indazole ring.[1] Common impurities may include:
-
Regioisomers: 4-Iodo, 5-Iodo, and 7-Iodo-3-methyl-1H-indazole are common isomeric impurities that can be difficult to separate due to their similar physical properties.[1]
-
Starting Materials: Unreacted 3-methyl-1H-indazole can remain in the final product.
-
Over-iodinated Products: The formation of di-iodinated species is a possibility under certain reaction conditions.[1]
Given that even minor structural variations can lead to significant differences in biological activity and toxicity, a robust analytical method is essential to ensure the purity of this compound.[3]
Comparative Analysis of Analytical Methods: HPLC vs. UPLC
While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the established "gold standard" for pharmaceutical analysis,[4][5] Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution. Below is a comparison of these two techniques for the purity assessment of this compound.
| Parameter | HPLC | UPLC | Rationale & Insights |
| Resolution | Good | Excellent | UPLC's sub-2 µm particle columns provide significantly higher theoretical plates, leading to sharper peaks and better separation of closely eluting impurities like regioisomers. |
| Analysis Time | ~20-30 min | ~5-10 min | The higher pressure tolerance of UPLC systems allows for faster flow rates and shorter analysis times, dramatically increasing sample throughput. |
| Sensitivity | High | Very High | Sharper, more concentrated peaks in UPLC lead to greater peak heights and improved signal-to-noise ratios, allowing for the detection of trace-level impurities. |
| Solvent Consumption | Moderate | Low | Faster run times and lower flow rates significantly reduce the volume of organic solvents used, making UPLC a greener and more cost-effective option.[5] |
| System Backpressure | Low-Moderate | High | The use of sub-2 µm particles in UPLC columns results in significantly higher backpressure, requiring specialized instrumentation capable of handling these conditions. |
Experimental Workflow for Purity Assessment
A systematic workflow is crucial for accurate and reproducible purity analysis. The following diagram illustrates the key steps, from sample preparation to data analysis and reporting, applicable to both HPLC and UPLC methods.
Caption: A generalized workflow for the purity assessment of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the purity assessment of this compound by HPLC and UPLC. These methods have been designed to provide robust separation of the main component from its potential process-related impurities and regioisomers.
HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
UPLC Method
Instrumentation:
-
UPLC system with a binary pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-4.0 min: 10% to 90% B
-
4.0-4.5 min: 90% B
-
4.5-4.6 min: 90% to 10% B
-
4.6-5.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
Method Validation: A Trustworthy System
For use in a regulated environment, any analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by the resolution between the main peak and any adjacent peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically, a minimum of five concentrations are used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study on a spiked placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Appropriate Technique
Both HPLC and UPLC are powerful techniques for the purity assessment of this compound. The choice between them often depends on the specific needs of the laboratory.
-
HPLC remains a robust and reliable workhorse for routine quality control where high throughput is not the primary concern.
-
UPLC is the superior choice for method development, high-throughput screening, and when the highest resolution is required to separate complex impurity profiles. The benefits of reduced analysis time and solvent consumption often justify the initial investment in UPLC instrumentation.
By implementing a well-developed and validated chromatographic method, researchers and drug development professionals can confidently ensure the purity of this compound, a critical step in the journey to developing safe and effective new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
The Strategic Utility of 6-Iodo-3-methyl-1H-indazole in the Development of Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole moiety has been firmly established as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of numerous kinases.[3] This fundamental interaction anchors the inhibitor and provides a robust platform for further structural modifications to achieve high potency and selectivity. Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance in oncology.[1]
This guide focuses on the comparative study of kinase inhibition by derivatives of 6-Iodo-3-methyl-1H-indazole . It is crucial to note that while this specific compound is a key synthetic intermediate, comprehensive public data on its direct biological activity is limited.[4][5] Therefore, this guide will illuminate its strategic importance as a versatile building block for creating a diverse array of potent kinase inhibitors. We will explore the synthesis of various derivatives from this starting material and present a comparative analysis of their inhibitory activities against different kinases, supported by experimental data from the scientific literature.
The Synthetic Versatility of this compound
The true value of this compound lies in the synthetic handle provided by the iodine atom at the 6-position. This allows for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][6] These reactions are instrumental in exploring the structure-activity relationships (SAR) of the indazole scaffold, enabling the fine-tuning of inhibitor potency and selectivity. The 3-methyl group also plays a role in orienting the molecule within the kinase active site and can contribute to favorable steric interactions.[3]
Below is a diagram illustrating the general synthetic utility of this compound in the preparation of diverse kinase inhibitors.
Caption: Synthetic utility of this compound.
Comparative Kinase Inhibition Profiles of Indazole Derivatives
The strategic modification of the indazole core, particularly at the 6-position, is a critical determinant of both potency and selectivity against various kinases.[7] The following tables summarize the in vitro performance of various indazole derivatives against different protein kinases, as reported in several studies. This comparative data can serve as a benchmark for researchers working with these compounds.
Table 1: Potency of Indazole Derivatives Against Various Kinases
| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | [7] |
| Compound 8 | -F | JNK3 | 5 | p38α | - | - | [7] |
| VH02 | -Indazolyl | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | [7] |
| CFI-400945 | N/A | PLK4 | 2.8 | - | - | >20,000x over other PLKs | [8][9] |
| Compound C05 | Indazole-based | PLK4 | < 0.1 | - | 87.45% inhibition | Favorable | [8][9] |
| Compound 27a | Fluorine-substituted phenyl | FGFR1, FGFR2 | < 4.1, 2.0 | - | - | - | [10] |
Note: N/A indicates the specific 6-position substituent was not the primary focus of the cited source for that compound.
Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound | Target Kinase | Cell Line(s) | Cellular IC50 (µM) | Reference |
| Compound K22 | PLK4 | MCF-7 (Breast Cancer) | 1.3 | [8] |
| Compound C05 | PLK4 | IMR-32 (Neuroblastoma), MCF-7, H460 (Lung) | 0.948, 0.979, 1.679 | [8][9] |
| Indazole Amide Derivative (Cmpd 2f) | Anticancer | 4T1 (Breast Cancer) | 0.23–1.15 | [4] |
| Pazopanib | VEGFR, PDGFR | Multiple | Varies | [1] |
| Axitinib | VEGFR | Multiple | Varies | [1] |
Understanding the Mechanism: Kinase Signaling Pathways
To appreciate the impact of these inhibitors, it is essential to understand the signaling cascades in which their target kinases operate. The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and a key target in cancer therapy.[11]
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.[7]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of indazole-based kinase inhibitors.
Protocol 1: Synthesis of 6-Aryl-3-methyl-1H-indazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an iodo-indazole with a boronic acid, a foundational method for generating diverse derivatives.[12]
Causality: The palladium catalyst facilitates the oxidative addition to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for the activation of the boronic acid.
Workflow Diagram:
References
- 1. ebiotrade.com [ebiotrade.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 9. youtube.com [youtube.com]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In Vitro Screening of 6-Iodo-3-methyl-1H-indazole: A Comparative Guide to Kinase Inhibitor Profiling
This guide provides a comprehensive framework for the in vitro screening of novel small molecules, using the hypothetical compound "6-Iodo-3-methyl-1H-indazole" as a case study. Given the prevalence of the indazole scaffold in clinically approved kinase inhibitors, we will benchmark its potential performance against established drugs such as Axitinib and Linifanib.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of targeted therapies.
The indazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Therefore, the identification of novel kinase inhibitors is a primary focus of modern drug discovery.
This guide will detail a logical, multi-step in vitro screening cascade designed to:
-
Establish the kinase inhibitory profile of a novel compound.
-
Quantify its potency and selectivity.
-
Evaluate its effects on cancer cell proliferation.
We will provide detailed experimental protocols, present comparative data in a clear, tabular format, and use diagrams to illustrate key concepts and workflows.
The Screening Cascade: A Strategic Approach
A tiered approach is essential for the efficient and cost-effective evaluation of a novel compound. Our proposed cascade for "this compound" begins with broad profiling to identify potential targets, followed by more focused assays to confirm activity and assess cellular effects.
Caption: A tiered in vitro screening workflow.
Tier 1: Broad Kinase Profiling
The initial step is to screen "this compound" against a large panel of kinases to identify potential targets. This is typically performed at a single, high concentration (e.g., 10 µM). The results are expressed as a percentage of inhibition relative to a control.
Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | "this compound" (Hypothetical) | Axitinib (Comparator) | Linifanib (Comparator) |
| VEGFR2 (KDR) | 95% | >99% | >99% |
| PDGFRβ | 88% | >99% | 92% |
| c-Kit | 75% | >99% | 85% |
| ALK | 15% | <20% | <20% |
| Aurora Kinase A | 92% | Not a primary target | Not a primary target |
| FLT3 | 85% | Not a primary target | >99% |
Note: Data for Axitinib and Linifanib are derived from publicly available sources.[4][5]
Based on this hypothetical primary screen, "this compound" shows significant inhibition of VEGFR2, PDGFRβ, Aurora Kinase A, and FLT3, suggesting it may be a multi-targeted kinase inhibitor, similar to Linifanib.
Tier 2: IC50 Determination for Potency Assessment
Following the identification of initial hits, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases. This provides a quantitative measure of the compound's potency.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay format is widely used for its robustness and high-throughput compatibility.[6]
-
Reagent Preparation : Prepare assay buffer, kinase, biotinylated substrate, ATP, and the test compound ("this compound" and comparators) at various concentrations.
-
Kinase Reaction : In a 384-well plate, add the kinase and the test compound at varying concentrations (typically a 10-point serial dilution).
-
Initiation : Start the reaction by adding a mixture of the biotinylated substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Reading : After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis : Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Comparative IC50 Values (nM)
| Kinase Target | "this compound" (Hypothetical) | Axitinib (IC50, nM) | Linifanib (IC50, nM) |
| VEGFR2 (KDR) | 8 | 0.2[5] | 4[4] |
| PDGFRβ | 25 | 1.6[5] | 66[4][7] |
| Aurora Kinase A | 15 | >1000 | >1000 |
| FLT3 | 12 | >1000 | 4[7][8] |
This hypothetical data suggests that "this compound" is a potent inhibitor of VEGFR2, Aurora Kinase A, and FLT3, with slightly lower potency against PDGFRβ. Compared to the established drugs, it shows a different selectivity profile.
Tier 3: Cellular Antiproliferative Activity
A potent kinase inhibitor should translate its enzymatic activity into a cellular effect, such as inhibiting the proliferation of cancer cells that are dependent on the targeted kinases.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][9]
-
Cell Seeding : Seed cancer cell lines known to be dependent on the target kinases (e.g., HUVECs for VEGFR2, MV4-11 for FLT3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of "this compound" and the comparator compounds for 72 hours.
-
MTT Addition : Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis : Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Comparative Antiproliferative Activity (GI50, nM)
| Cell Line | Primary Target Dependency | "this compound" (Hypothetical) | Axitinib (GI50, nM) | Linifanib (GI50, nM) |
| HUVEC | VEGFR2 | 20 | >500 (non-VEGF stimulated)[5] | 0.2 (VEGF-stimulated)[4] |
| MV4-11 | FLT3 | 15 | >10,000 | 4[4] |
| HCT116 | - | >1000 | >10,000[5] | >1000 |
The hypothetical cellular data for "this compound" demonstrates potent inhibition of cell lines dependent on its primary kinase targets, suggesting good translation from enzymatic activity to cellular effect.
Understanding the Mechanism: Targeting Angiogenesis
Many indazole-based inhibitors, including Axitinib and Linifanib, target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[1][9]
Caption: Mechanism of action for indazole-based VEGFR/PDGFR inhibitors.
Conclusion and Future Directions
This guide outlines a systematic in vitro screening strategy for a novel indazole compound, "this compound." By comparing its hypothetical performance to established drugs like Axitinib and Linifanib, we can contextualize its potential as a multi-targeted kinase inhibitor. The proposed workflow, from broad panel screening to specific cellular assays, provides a robust framework for early-stage drug discovery.
The hypothetical data suggests that "this compound" warrants further investigation. Future studies should include:
-
Selectivity profiling against a wider range of kinases to better understand its off-target effects.
-
In vitro ADME-Tox studies to assess its drug-like properties.
-
In vivo efficacy studies in relevant animal models to confirm its anti-tumor activity.
By following a logical and well-defined screening cascade, researchers can efficiently identify and characterize promising new therapeutic candidates.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Structure of 6-Iodo-3-methyl-1H-indazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this nucleus, particularly through reactions involving versatile intermediates like 6-Iodo-3-methyl-1H-indazole , opens avenues for the discovery of novel drug candidates. However, the synthesis of substituted indazoles is often accompanied by the potential for regioisomeric impurities. Consequently, the unambiguous structural validation of reaction products is not merely a procedural step but a cornerstone of scientific integrity and successful drug development.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of reaction products derived from this compound. As a self-validating system, the synergistic use of multiple orthogonal methods is emphasized to provide unequivocal proof of structure.
The Imperative of Multi-Technique Validation
The synthetic routes to functionalized this compound derivatives, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), can be intricate.[1][2] The potential for side reactions, including rearrangement or alternative substitution patterns, necessitates a rigorous analytical workflow. Relying on a single technique can be misleading; therefore, a multi-faceted approach is essential for definitive structural confirmation.[3]
dot
Caption: A stepwise workflow for robust structural validation.
Comparative Analysis of Key Analytical Techniques
The following sections provide a comparative overview of the primary analytical techniques for the structural validation of this compound reaction products.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry serves as the initial checkpoint, providing crucial information about the molecular weight and elemental composition of the product.[4]
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion, allowing for the determination of the elemental formula. | Confirms that the product has the expected atomic constituents. | Does not provide information on the connectivity of atoms (isomer differentiation). |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecular ion. | Can provide clues about the structure and functional groups present. | Fragmentation patterns of isomers can be very similar. |
Causality in Experimental Choice: For a reaction product of this compound, HRMS is indispensable. It confirms that the desired transformation (e.g., replacement of the iodine atom with another group) has occurred while maintaining the expected elemental composition. For instance, in a Suzuki coupling with phenylboronic acid, HRMS would confirm the molecular formula has changed from C₈H₇IN₂ to C₁₄H₁₂N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms, making it essential for distinguishing between regioisomers.[5][6]
| Technique | Information Provided | Key Differentiators for Indazole Isomers |
| ¹H NMR | Number of unique protons, their chemical environment, and scalar coupling (connectivity). | The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | The chemical shifts of carbons directly attached to substituents are significantly altered. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton coupling (HMBC). | Provides unambiguous assignment of all proton and carbon signals and confirms the overall connectivity. |
Expert Insights on Spectral Interpretation:
-
¹H NMR: The protons on the benzene ring of the indazole core will exhibit distinct splitting patterns and chemical shifts depending on the position of the substituents. For a 6-substituted indazole, one would expect to see specific coupling patterns for H-4, H-5, and H-7. Any deviation from the expected pattern in the reaction product would suggest an unexpected rearrangement.
-
¹³C NMR: The carbon atom attached to the iodine in the starting material will have a characteristic chemical shift. Following a successful reaction where iodine is replaced, this signal will disappear and a new signal corresponding to the carbon attached to the new substituent will appear.
-
HMBC: This 2D NMR technique is particularly powerful for confirming the position of substituents that do not have attached protons. For example, in a reaction product, correlations from the methyl protons (at position 3) to the C-3a and C-4 carbons can confirm the integrity of the indazole core.
dot
Caption: Integration of NMR techniques for structural proof.
Single-Crystal X-ray Crystallography: The Definitive Proof
When a crystalline product is obtained, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence.[7][8] It reveals the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[9]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, including stereochemistry and crystal packing. | Provides irrefutable proof of structure. | Requires a suitable single crystal, which can be challenging to grow. |
Trustworthiness of the Data: An X-ray crystal structure is the "gold standard" for structural validation. It can definitively distinguish between even the most closely related isomers. If a crystal structure is obtained, it validates the interpretations of both MS and NMR data.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified reaction product (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, typically Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the theoretically calculated mass for the expected molecular formula. A mass accuracy of within 5 ppm is considered confirmation of the elemental composition.
Protocol 2: NMR Spectroscopy (¹H, ¹³C, and 2D)
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the N-H proton.
-
Data Acquisition (¹H NMR): Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer. Ensure proper shimming to achieve good resolution.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Acquisition (2D NMR): If there is any ambiguity in the assignments from 1D spectra, acquire 2D NMR spectra. Key experiments include:
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To identify which protons are directly attached to which carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.
-
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Compare the observed chemical shifts and coupling constants with expected values based on the predicted structure and data from related compounds.[11]
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[4]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map will reveal the precise three-dimensional arrangement of the atoms, providing definitive confirmation of the molecular structure.
Conclusion: A Framework for Confidence
The structural validation of reaction products of this compound is a critical process that underpins the reliability of subsequent research and development. By employing a synergistic workflow that begins with mass spectrometry to confirm molecular formula, proceeds to detailed NMR analysis to map atomic connectivity, and culminates, where possible, with X-ray crystallography for absolute structural proof, researchers can have the highest degree of confidence in their results. This rigorous, multi-faceted approach ensures the scientific integrity of the data and accelerates the journey from a novel molecule to a potential therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 7. depts.washington.edu [depts.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodo-3-methyl-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of research chemicals like 6-Iodo-3-methyl-1H-indazole is a critical component of the laboratory workflow. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Due to its structure as a halogenated indazole derivative, this compound must be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, data from structurally similar compounds provide a strong basis for a conservative risk assessment.
Analogous iodinated and indazole-based compounds are typically classified as harmful if swallowed, and may cause skin and eye irritation.[1][2][3] Therefore, this compound should be managed as regulated chemical waste. The GHS07 pictogram, indicating "Warning," is associated with this class of compounds.[4]
Key Principles for Handling:
-
Assume Hazard: In the absence of comprehensive data for a novel compound, always adopt a cautious approach and assume it is hazardous.[5]
-
Consult Analogues: Utilize SDS information from structurally similar chemicals to anticipate potential hazards.[1]
-
Institutional Guidance: Always operate within the framework of your institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the appropriate PPE must be worn to prevent exposure. The causality is clear: creating a barrier between the researcher and the chemical is the most direct way to mitigate health risks.
Mandatory PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses or chemical safety goggles are required to protect against splashes or airborne particles.[9]
-
Lab Coat: A fastened lab coat protects clothing and skin from contamination.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]
Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory waste management.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound, as a halogenated organic solid, requires a specific and dedicated waste stream.
Step-by-Step Collection Protocol:
-
Designate a Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[1][11] The container must be constructed from a compatible material, such as high-density polyethylene (HDPE), and equipped with a secure, tight-fitting lid.[1]
-
Immediate and Accurate Labeling: As soon as the container is designated for waste, it must be labeled with a hazardous waste tag.[1] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Known or suspected hazards (e.g., "Toxic," "Irritant").[1]
-
The date on which waste accumulation began.
-
-
Prevent Co-mingling: It is imperative not to mix this compound with other waste streams, particularly:
-
Solid Waste Collection: Collect the waste in its solid form. Do not dissolve it in a solvent for disposal unless it is part of a reaction mixture that is being discarded.
Storage and Final Disposal: The Final Steps to Safety
The storage of hazardous waste is strictly regulated to ensure safety and compliance. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13] On-site treatment, such as neutralization or drain disposal, is not a suitable or compliant option for this chemical.[1][14]
Storage Protocol:
-
Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[5] This area should be well-ventilated and away from heat or ignition sources.[10]
-
Regular Inspection: Regularly inspect the waste container for any signs of leakage or degradation.
-
Timely Removal: Arrange for a waste pickup with your institution's EHS office as soon as the container is full.[15]
The final disposal method for halogenated organic compounds often involves high-temperature incineration to ensure complete destruction and prevent the release of harmful substances into the environment.[10]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Hazard Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2)[2] | Based on data from analogous compounds, this classification necessitates handling as hazardous waste. |
| GHS Pictogram | GHS07 (Exclamation Mark)[4] | Indicates potential for skin and eye irritation, and oral toxicity. |
| Required PPE | Nitrile gloves, safety goggles, lab coat.[1][2][9] | Provides a necessary barrier to prevent skin and eye contact. |
| Waste Container | Labeled, sealed, compatible (e.g., HDPE) container.[1] | Ensures safe containment and prevents leaks or reactions. |
| Waste Segregation | "Halogenated Organic Solids" stream.[1][11] | Prevents dangerous reactions with incompatible waste types. |
| Disposal Method | Licensed hazardous waste contractor (typically via incineration).[1][10] | Ensures compliance with EPA regulations and complete destruction of the hazardous material.[16][17] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. usbioclean.com [usbioclean.com]
- 11. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Iodo-3-methyl-1H-indazole
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous scientific principles. This guide provides essential, field-proven safety and handling protocols for 6-Iodo-3-methyl-1H-indazole (CAS No. 1082041-53-9), a solid organic compound used in discovery research. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why each safety measure is critical. This document is structured to empower you, the researcher, to build a self-validating system of safety for every manipulation of this compound.
Hazard Profile: Understanding the Adversary
While comprehensive toxicological data for this compound is not fully available, its known hazard classification and the profile of structurally similar iodo-indazoles command a cautious and thorough approach. The primary known hazard is that it is harmful if swallowed. By referencing the closely related compound 6-iodo-1H-indazole, we can extrapolate a more complete, albeit presumptive, hazard profile, which is a standard and prudent practice in chemical safety assessment.
| Hazard Statement | GHS Code | Signal Word | Source / Rationale |
| Harmful if swallowed. | H302 | Warning | Confirmed for this compound. |
| Causes skin irritation. | H315 | Warning | Assumed based on 6-iodo-1H-indazole. |
| Causes serious eye irritation. | H319 | Warning | Assumed based on 6-iodo-1H-indazole. |
| May cause respiratory irritation. | H335 | Warning | Assumed based on 6-iodo-1H-indazole. |
The presence of the iodo- group and the indazole core necessitates treating this compound with respect for its potential biological activity and irritant properties.
The Hierarchy of Controls: A Foundation for Safety
Before any Personal Protective Equipment (PPE) is selected, a robust safety framework must be in place. PPE is the last line of defense, not the first. The hierarchy of controls dictates the most effective means of mitigating risk.
For this compound, our protocol emphasizes robust Engineering and Administrative Controls to minimize reliance on PPE.
-
Engineering Control - The Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[1][2] This is non-negotiable. The fume hood's primary function is to capture and exhaust potentially harmful dust and vapors, protecting your respiratory system.
-
Administrative Control - Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Final Barrier
The following PPE is mandatory for all personnel handling this compound. This selection is based on a risk assessment considering the compound's known and presumed hazards.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required. [2][3] They provide adequate protection against incidental contact with this class of compounds. Always inspect gloves for tears or holes before use.[2] Double-gloving is recommended for extended procedures.[4] |
| Eyes | Safety Goggles | Chemical splash goggles with side shields are mandatory. [2][5] They provide 360-degree protection from splashes and airborne particles, which standard safety glasses do not. |
| Face | Face Shield (Task-Dependent) | A face shield, worn in addition to safety goggles, is required when there is a significant risk of splashing, such as when handling bulk quantities or during vigorous solution mixing.[2][6] |
| Body | Laboratory Coat | A long-sleeved, fully-fastened laboratory coat is the minimum requirement to protect skin from accidental contact.[2][3] |
| Respiratory | NIOSH-Approved Respirator (Task-Dependent) | Not required for routine handling within a certified fume hood. A NIOSH-approved respirator with an appropriate particulate filter is required for handling large spills or when engineering controls are not available or functioning.[2] |
Step-by-Step Operational Protocol
Adherence to a strict, repeatable workflow is crucial for ensuring safety and experimental integrity.
Part A: Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Assemble all Materials: Before bringing the compound into the hood, ensure all necessary glassware, spatulas, solvents, and waste containers are present to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before entering the designated handling area. Check that your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.[4]
Part B: Handling the Solid Compound
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[2] Use a micro-spatula for transfers and gently tap to dispense, rather than shaking or pouring from a height.
-
Weighing: If possible, weigh the compound on a tared weigh boat or paper inside the fume hood. If an analytical balance outside the hood must be used, use a sealed container to transport the compound to and from the balance.
-
Making Solutions: Add the solid to your solvent vessel slowly. Keep the container opening away from your breathing zone, even within the hood.
Part C: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface inside the fume hood, spatulas, and any exterior surfaces of containers with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, using a peel-off technique to ensure the contaminated exterior is contained.[4] Remove your lab coat and goggles last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves and leaving the work area.[7]
Emergency & Disposal Plans
Spill Response
-
Small Spill (inside fume hood): If you are trained and equipped, carefully sweep up the solid material, avoiding dust generation.[2] Place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
-
Large Spill (or any spill outside a hood): Evacuate the immediate area.[2] Alert laboratory personnel and your supervisor. If there is an inhalation risk, only personnel with appropriate respiratory protection should perform the cleanup.
First Aid & Exposure
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[9] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[8] Do not induce vomiting.
Disposal Plan All waste materials, including contaminated gloves, weigh boats, paper towels, and excess compound, must be disposed of as hazardous chemical waste.[1] Place these items in a clearly labeled, sealed container. Never dispose of this compound or related materials in the standard trash or down the sink.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. pppmag.com [pppmag.com]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
